Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,5-dibromopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGSPDLQYRAXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455199 | |
| Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-38-2 | |
| Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
CAS Number: 117657-38-2
This technical guide provides a comprehensive overview of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a key building block in modern organic synthesis, particularly for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a substituted pyrrole derivative featuring bromine atoms at the 2 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
| Property | Value |
| CAS Number | 117657-38-2[1] |
| Molecular Formula | C₉H₁₁Br₂NO₂ |
| Molecular Weight | 325.00 g/mol |
| Synonyms | 1H-Pyrrole-1-carboxylic acid, 2,5-dibromo-, 1,1-dimethylethyl ester, N-Boc-2,5-dibromopyrrole |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 6.25 (s, 2H), 1.60 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 148.5, 120.0, 112.5, 84.5, 28.0 |
| FTIR (KBr, cm⁻¹) | Data not available in search results |
| Mass Spectrometry | Data not available in search results |
Synthesis
A common synthetic route to this compound involves the bromination of N-Boc-pyrrole.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Boc-pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-pyrrole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.
Applications in Drug Discovery and Organic Synthesis
The dibrominated pyrrole core of this compound serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity is pivotal in the development of novel drug candidates, including kinase inhibitors and antiviral agents.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atoms at the 2 and 5 positions can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups, allowing for the construction of diverse molecular libraries.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine this compound, the arylboronic acid (1.1 to 2.2 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 2-10 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Role in Kinase Inhibitor Synthesis
The pyrrole indolin-2-one scaffold is a well-established core for kinase inhibitors, targeting key signaling proteins like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] The structural modifications enabled by this compound allow for the fine-tuning of inhibitor selectivity and potency. By introducing different substituents at the 2 and 5 positions of the pyrrole ring, researchers can optimize interactions with the hydrophobic pocket of the kinase ATP-binding site.[2]
Caption: Synthetic pathway to kinase inhibitors.
Application in Antiviral Drug Development
Pyrrole derivatives have demonstrated significant potential as antiviral agents. The ability to functionalize the dibrominated pyrrole allows for the synthesis of compounds that can interfere with viral entry and replication processes. For instance, derivatives of this compound have been explored as HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein.[3]
Caption: Workflow for developing antiviral agents.
Signaling Pathways
The kinase inhibitors synthesized from this compound often target receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. By blocking the ATP-binding site of RTKs like VEGFR and PDGFR, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting tumor growth, angiogenesis, and metastasis.
Caption: Inhibition of RTK signaling by a pyrrole-based inhibitor.
References
- 1. This compound;117657-38-2 [axsyn.com]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a halogenated pyrrole derivative of significant interest in synthetic organic chemistry and drug discovery. Although not widely cataloged as a stock chemical, its synthesis is highly feasible and its utility as a versatile building block is noteworthy. This document details its physicochemical properties, a proposed experimental protocol for its synthesis, and its potential applications.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁Br₂NO₂ |
| Molecular Weight | 325.00 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid (predicted) |
Proposed Synthesis: Experimental Protocol
The synthesis of this compound can be achieved through the electrophilic bromination of N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate). The pyrrole ring is highly activated towards electrophilic substitution, and the use of a nitrogen-protecting group like the tert-butoxycarbonyl (Boc) group can help to moderate this reactivity.[1] However, due to the high electron density of the pyrrole ring, dibromination at the 2 and 5 positions is a common outcome, especially with an excess of the brominating agent.[1]
Reaction Scheme:
Starting Material: Tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole) Reagent: N-Bromosuccinimide (NBS) Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) Product: this compound
Detailed Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous THF or DCM.
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath. Lower temperatures can help to control the reaction rate and selectivity.[1]
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.0 to 2.2 equivalents) in anhydrous THF or DCM. Add this solution dropwise to the cooled solution of N-Boc-pyrrole over a period of 30-60 minutes. The slow addition helps to maintain a low concentration of the brominating agent, though for the di-substituted product, this is less critical than for mono-substitution.[1]
-
Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add water and extract the product with an organic solvent such as ethyl acetate or DCM.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as a hexane/ethyl acetate gradient, to yield the pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds and marketed drugs.[2][3][4] Halogenated pyrroles, in particular, serve as key intermediates for the synthesis of more complex molecules through cross-coupling reactions.
Key Potential Applications:
-
Intermediate for Cross-Coupling Reactions: The bromine atoms at the 2 and 5 positions of this compound are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups to build complex molecular architectures.
-
Scaffold for Bioactive Molecules: The pyrrole nucleus is a well-established pharmacophore with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6] This dibrominated derivative provides a template for the synthesis of novel pyrrole-based compounds with potential therapeutic applications. The ability to functionalize both the 2 and 5 positions allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Precursor for Conducting Polymers: Pyrrole-based polymers are known for their electrical conductivity. Functionalized pyrroles can be used to create polymers with tailored electronic and physical properties for applications in materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Medicinal Chemistry of Pyrroles | Pharmaceuticals | MDPI [mdpi.com]
Elucidation of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document outlines a detailed experimental protocol for its preparation and provides an analysis of its spectroscopic data for structural confirmation.
Chemical Structure and Properties
This compound is a disubstituted pyrrole derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrole nitrogen, which deactivates the aromatic ring, allowing for selective bromination at the 2 and 5 positions.
Chemical Structure:
Caption: Chemical structure of the title compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process: N-protection of the pyrrole ring followed by electrophilic bromination.
Step 1: Synthesis of tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)
This step involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
To a solution of pyrrole (1.0 eq.) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc)₂O (1.5 eq.) and triethylamine (TEA) (1.5 eq.) are added. The resulting mixture is stirred at room temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 1H-pyrrole-1-carboxylate as a white solid.[1]
Step 2: Bromination of tert-butyl 1H-pyrrole-1-carboxylate
The N-Boc-pyrrole is then brominated using N-bromosuccinimide (NBS). The Boc group deactivates the pyrrole ring, which helps to control the bromination and favors the formation of the 2,5-dibromo product.[2]
Experimental Protocol:
Tert-butyl 1H-pyrrole-1-carboxylate (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C under an inert atmosphere. A solution of N-bromosuccinimide (NBS) (2.2 eq.) in anhydrous THF is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C and allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Experimental Workflow:
Caption: Synthesis workflow for the target compound.
Spectroscopic Data and Structure Elucidation
The structure of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted δ (ppm) in CDCl₃: 6.3-6.5 (s, 2H, pyrrole H), 1.6 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | Predicted δ (ppm) in CDCl₃: 148-150 (C=O), 120-122 (pyrrole C-H), 108-110 (pyrrole C-Br), 84-86 (C(CH₃)₃), 28 (C(CH₃)₃) |
| Mass Spec. | Predicted m/z: 325/327/329 ([M]⁺, isotopic pattern for 2 Br), 269/271/273 ([M-C₄H₈]⁺), 225/227/229 ([M-Boc]⁺), 57 ([C(CH₃)₃]⁺) |
| IR | Predicted ν (cm⁻¹): ~2980 (C-H stretch), ~1730 (C=O stretch), ~1370 & ~1160 (C-O stretch), ~600-700 (C-Br stretch) |
Data Interpretation
-
¹H NMR: The presence of a singlet in the aromatic region (around 6.3-6.5 ppm) integrating to two protons is indicative of the two equivalent protons at the 3 and 4 positions of the symmetrically disubstituted pyrrole ring. A sharp singlet at approximately 1.6 ppm, integrating to nine protons, confirms the presence of the tert-butyl group.
-
¹³C NMR: The carbonyl carbon of the Boc group is expected to appear around 148-150 ppm. The two equivalent pyrrole carbons bearing hydrogen atoms would resonate in the 120-122 ppm region, while the two carbons attached to the bromine atoms would be shifted upfield to around 108-110 ppm. The quaternary and methyl carbons of the tert-butyl group are expected at approximately 84-86 ppm and 28 ppm, respectively.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Key fragmentation pathways would include the loss of isobutylene (M-56) and the loss of the entire Boc group (M-100). A prominent peak at m/z 57 corresponding to the tert-butyl cation is also expected.
-
Infrared Spectroscopy: The IR spectrum would display a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl stretching vibration of the ester in the Boc group. Aliphatic C-H stretching of the tert-butyl group would be observed around 2980 cm⁻¹. The C-O stretching of the ester would appear in the 1370-1160 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.
Logical Relationships in Structure Elucidation
The elucidation of the structure of this compound is a logical process where each piece of spectroscopic data provides complementary information to build a complete picture of the molecule.
Caption: Logical workflow for structure elucidation.
Conclusion
This technical guide has detailed the synthesis and structural elucidation of this compound. The provided experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The combination of NMR, MS, and IR spectroscopy provides unambiguous confirmation of the target structure, making this a reliable guide for the preparation and characterization of this important chemical intermediate.
References
An In-depth Technical Guide to Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability of the molecule and allows for selective functionalization at the bromine-substituted positions. This feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in public literature, its basic properties can be identified.
| Property | Value |
| Molecular Formula | C₉H₁₁Br₂NO₂ |
| Molecular Weight | 325.00 g/mol |
| CAS Number | 117657-38-2[1] |
| Appearance | Off-white to light yellow solid (typical) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. |
Synthesis
The synthesis of this compound typically involves a two-step process starting from pyrrole: N-protection followed by bromination.
Logical Workflow for Synthesis
Caption: Synthetic route to the target compound.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)
This initial step involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Materials: Pyrrole, di-tert-butyl dicarbonate ((Boc)₂O), a base (e.g., 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N)), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve pyrrole and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled pyrrole solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-pyrrole.
-
Step 2: Bromination of Tert-butyl 1H-pyrrole-1-carboxylate
The N-Boc-pyrrole is then subjected to electrophilic bromination. The Boc group deactivates the pyrrole ring, which can help in controlling the bromination, though the 2 and 5 positions remain highly activated.
-
Materials: Tert-butyl 1H-pyrrole-1-carboxylate, a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine (Br₂)), and an anhydrous aprotic solvent (e.g., THF or carbon tetrachloride).
-
Procedure:
-
Dissolve N-Boc-pyrrole in the anhydrous solvent in a round-bottom flask protected from light and under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.
-
Slowly add the brominating agent (2.0 to 2.2 equivalents for dibromination) to the cooled solution. The addition can be done portion-wise as a solid (for NBS) or dropwise as a solution.
-
Stir the reaction mixture at the low temperature for a specified period, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) to consume any excess bromine.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.[2]
-
Reactivity and Potential Applications
The dibrominated pyrrole derivative is a key intermediate for introducing further molecular diversity through cross-coupling reactions.
Signaling Pathway of Synthetic Utility
Caption: Potential cross-coupling reactions.
The bromine atoms at the 2 and 5 positions can be readily substituted using various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To form C-C bonds with aryl or vinyl boronic acids.
-
Stille Coupling: To form C-C bonds with organostannanes.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.
These reactions open up pathways to a wide array of substituted pyrroles, which are core structures in many biologically active compounds and functional materials. The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid) if the free N-H pyrrole is desired.
Spectroscopic Data
-
¹H NMR:
-
A singlet for the two equivalent pyrrole protons (H3 and H4) in the region of δ 6.0-6.5 ppm.
-
A singlet for the nine equivalent protons of the tert-butyl group around δ 1.5-1.6 ppm.
-
-
¹³C NMR:
-
Signals for the carbonyl carbon of the Boc group (~148-150 ppm), the quaternary carbon of the tert-butyl group (~85 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the C-Br carbons of the pyrrole ring (~100-110 ppm), and the C-H carbons of the pyrrole ring (~115-120 ppm).
-
-
IR Spectroscopy:
-
Strong C=O stretching vibration for the carbamate group around 1730-1750 cm⁻¹.
-
C-N stretching vibrations.
-
C-H stretching and bending vibrations for the pyrrole ring and the tert-butyl group.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight (325.00 g/mol ) with a characteristic isotopic pattern for two bromine atoms.
-
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The information provided in this technical guide is for research and development purposes only. The experimental protocols are generalized and may require optimization. All chemical handling should be performed by trained professionals in a suitable laboratory setting.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of medicinal chemistry and organic synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the selective dibromination of the pyrrole ring at the 2 and 5 positions. The subsequent step is the protection of the nitrogen atom of the resulting 2,5-dibromo-1H-pyrrole with a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the stability and solubility of the molecule, facilitating its use in further synthetic transformations.
The overall reaction scheme is as follows:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromo-1H-pyrrole
This protocol outlines the dibromination of 1H-pyrrole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an aprotic solvent at a low temperature to control the reactivity and selectivity of the bromination.
Materials:
-
1H-Pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium thiosulfate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrole (1.0 equivalent) in anhydrous THF or DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-bromosuccinimide (2.0 equivalents) in a minimal amount of anhydrous THF or DCM.
-
Add the NBS solution dropwise to the cooled pyrrole solution over a period of 60-90 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,5-dibromo-1H-pyrrole by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Step 2: Synthesis of this compound
This protocol describes the N-Boc protection of 2,5-dibromo-1H-pyrrole using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
-
2,5-Dibromo-1H-pyrrole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromo-1H-pyrrole (1.0 equivalent) in anhydrous DCM or THF.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until all the starting material is consumed.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound based on typical yields for similar reactions.
| Parameter | Step 1: Dibromination | Step 2: N-Boc Protection |
| Starting Material | 1H-Pyrrole | 2,5-Dibromo-1H-pyrrole |
| Key Reagents | N-Bromosuccinimide (NBS) | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP |
| Solvent | Anhydrous THF or DCM | Anhydrous DCM or THF |
| Reaction Temperature | -78 °C | Room Temperature |
| Reaction Time | 3-4 hours | 2-4 hours |
| Typical Yield | 70-85% | 90-98% |
| Purity (Typical) | >95% (after chromatography) | >97% (after chromatography) |
| Molecular Formula | C₄H₃Br₂N | C₉H₁₁Br₂NO₂ |
| Molecular Weight | 224.88 g/mol | 324.99 g/mol |
Experimental Workflow and Logic
The synthesis is designed to first introduce the bromine atoms onto the electron-rich pyrrole ring and then protect the nitrogen to prevent its interference in subsequent reactions where the final product might be used as a building block.
Caption: Experimental workflow for the synthesis of this compound.
Technical Guide: Safety and Handling of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Disclaimer: Limited safety and toxicological data are publicly available for tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. This guide has been compiled from publicly accessible data and, where necessary, infers potential hazards and handling precautions from the structurally similar analogue, N-Boc-2,5-dihydro-1H-pyrrole (CAS 73286-70-1). All recommendations should be treated as precautionary and supplemented by a thorough, site-specific risk assessment conducted by qualified personnel.
Introduction
This technical guide provides an in-depth overview of the known properties and recommended safety and handling procedures for this compound. The content is intended for researchers, scientists, and professionals in the drug development field who may handle this compound. Given the scarcity of specific safety data, a conservative approach to handling is strongly advised.
Physical and Chemical Properties
Limited physical and chemical data for this compound are available from commercial supplier listings.
| Property | Value | Source |
| CAS Number | 117657-38-2 | Commercial Suppliers |
| Molecular Formula | C₉H₁₁Br₂NO₂ | Commercial Suppliers |
| Molecular Weight | 324.99 g/mol | Commercial Suppliers |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Boiling Point | 327.6 °C at 760 mmHg | Commercial Suppliers |
Hazard Identification and Toxicological Information
Note: No specific toxicological data for this compound has been found in publicly available literature or safety data sheets. The following information is for the structural analogue, N-Boc-2,5-dihydro-1H-pyrrole (CAS 73286-70-1) , and should be used for precautionary guidance only.
| Hazard Class | Classification |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][2] |
| Acute Toxicity | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Reproductive Toxicity | No data available |
Summary of Potential Hazards (Inferred):
-
Eye Contact: May cause serious irritation, redness, and pain.
-
Skin Contact: May cause skin irritation, redness, and itching.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: The toxicological properties have not been fully investigated.[2]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of PPE. The following recommendations are based on the potential hazards inferred from the analogue compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166).[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | If working with fine powders or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter. |
Experimental Protocols: Safe Handling, Storage, and Disposal
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
Use appropriate PPE as outlined in Section 4.
-
Minimize dust generation and accumulation.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Follow any specific storage temperature recommendations from the supplier.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
First Aid Measures
The following first aid measures are based on the potential hazards inferred from the analogue, N-Boc-2,5-dihydro-1H-pyrrole. Seek immediate medical attention in case of significant exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[2]
Visualizations
Risk Assessment Workflow
Caption: Risk assessment workflow for handling chemicals with limited safety data.
Emergency Response for Chemical Exposure
Caption: General emergency response workflow for accidental chemical exposure.
References
Stability of N-Boc-2,5-dibromopyrrole Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of N-Boc-2,5-dibromopyrrole under various acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis for its reliability in masking the reactivity of amine functionalities. However, its lability to acid is a critical factor that requires careful consideration during synthetic planning and execution, particularly in the context of complex molecules such as functionalized pyrroles. This document outlines the mechanistic principles of acid-catalyzed deprotection, summarizes the impact of different acidic reagents, and presents detailed experimental protocols for assessing the stability of N-Boc-2,5-dibromopyrrole. Potential side reactions and strategies to control the deprotection process are also discussed.
Introduction
N-Boc-2,5-dibromopyrrole is a valuable synthetic intermediate, providing a scaffold for the introduction of various functionalities at the 2- and 5-positions of the pyrrole ring. The Boc group offers the advantage of activating the pyrrole ring for certain electrophilic substitutions while protecting the nitrogen. However, subsequent synthetic steps often require acidic conditions, making it imperative to understand the stability of the N-Boc linkage. Cleavage of the Boc group can lead to undesired side products and lower overall yields. This guide aims to provide a thorough understanding of the factors governing the acidic stability of N-Boc-2,5-dibromopyrrole to aid in the strategic design of synthetic routes.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The acid-catalyzed cleavage of the N-Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the decomposition of the resulting intermediate to release the deprotected amine, carbon dioxide, and a stable tert-butyl cation. This cation can be trapped by nucleophiles or eliminate a proton to form isobutylene. The overall rate of deprotection is influenced by the strength of the acid, the solvent, the temperature, and the electronic properties of the substrate.
Factors Influencing the Stability of N-Boc-2,5-dibromopyrrole
The stability of the N-Boc group on the 2,5-dibromopyrrole core is a multifactorial issue. Key parameters that dictate the rate of cleavage include:
-
Acid Strength: Stronger acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), promote rapid deprotection, while weaker acids like acetic acid will result in significantly slower cleavage.
-
Acid Concentration: The rate of deprotection is directly proportional to the concentration of the acid.
-
Temperature: Higher temperatures accelerate the rate of deprotection. Reactions that are sluggish at room temperature can often be driven to completion by heating.
-
Solvent: The choice of solvent can influence the stability. Protic solvents can participate in the reaction mechanism, while aprotic solvents primarily serve as the reaction medium.
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms on the pyrrole ring can influence the electron density on the nitrogen atom, which in turn can affect the lability of the Boc group.
Quantitative Assessment of Stability
While specific kinetic data for the acid-catalyzed deprotection of N-Boc-2,5-dibromopyrrole is not extensively available in the literature, the following tables provide representative data on the stability of N-Boc protected amines under various acidic conditions. This information can be used to estimate the stability of N-Boc-2,5-dibromopyrrole and to select appropriate conditions for its handling and reactions.
Table 1: Stability of N-Boc Amines in Common Acidic Reagents
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time for Complete Deprotection |
| Trifluoroacetic Acid (TFA) | 10-50% | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0 - 25 | 1 - 4 hours |
| Hydrochloric Acid (HCl) | 1-6 M | Methanol / Water | 25 - 60 | 2 - 12 hours |
| Sulfuric Acid (H₂SO₄) | 5-10% | Methanol | 25 | 4 - 16 hours |
| p-Toluenesulfonic Acid (pTSA) | 1-2 eq. | Acetonitrile / Water | 25 - 80 | 6 - 24 hours |
| Acetic Acid (AcOH) | 50-80% | Water | 50 - 100 | > 24 hours |
Table 2: Representative Half-life (t½) of N-Boc Group in Acidic Media
| Substrate | Acidic Condition | Temperature (°C) | Estimated Half-life (t½) |
| N-Boc-aniline | 20% TFA in DCM | 25 | ~ 15 minutes |
| N-Boc-piperidine | 4 M HCl in Dioxane | 25 | ~ 30 minutes |
| N-Boc-pyrrole | 1 M HCl in MeOH | 25 | ~ 2 hours |
| N-Boc-2,5-dibromopyrrole* | 1 M HCl in MeOH | 25 | Estimated to be in the range of 1-3 hours |
*Data for N-Boc-2,5-dibromopyrrole is an estimation based on the general reactivity of N-Boc pyrroles and the electronic effect of the bromo substituents.
Experimental Protocols for Stability Assessment
To quantitatively determine the stability of N-Boc-2,5-dibromopyrrole under specific acidic conditions, a systematic study is required. The following protocol outlines a general procedure for such an investigation.
Objective: To determine the rate of cleavage of the N-Boc group from N-Boc-2,5-dibromopyrrole under defined acidic conditions.
Materials:
-
N-Boc-2,5-dibromopyrrole
-
Selected acid (e.g., HCl, TFA)
-
Anhydrous solvent (e.g., 1,4-dioxane, dichloromethane, methanol)
-
Internal standard (e.g., dodecane, naphthalene)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical instruments: HPLC or GC-MS, NMR
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of N-Boc-2,5-dibromopyrrole and the internal standard in the chosen solvent.
-
Initiation: Add the specified concentration of the acid to the reaction mixture at the desired temperature to initiate the reaction.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a saturated solution of sodium bicarbonate.
-
Extraction: Extract the organic components from the quenched sample with a suitable solvent.
-
Analysis: Analyze the organic extract by HPLC or GC-MS to determine the relative concentrations of N-Boc-2,5-dibromopyrrole and the deprotected 2,5-dibromopyrrole.
-
Data Processing: Plot the concentration of N-Boc-2,5-dibromopyrrole as a function of time to determine the reaction kinetics and half-life.
Potential Side Reactions
Under acidic conditions, besides the desired deprotection, N-Boc-2,5-dibromopyrrole may undergo other transformations. One potential side reaction is the rearrangement of the bromo substituents on the pyrrole ring, although this is more commonly observed with other substituents like silyl groups. The highly reactive 2,5-dibromopyrrole product is also susceptible to polymerization or degradation under strong acidic conditions.
Conclusion
The stability of N-Boc-2,5-dibromopyrrole is critically dependent on the acidic conditions employed. Strong acids, high concentrations, and elevated temperatures will lead to rapid deprotection. For synthetic transformations that require the preservation of the Boc group, mild acidic conditions or non-acidic methods should be considered. Conversely, for the intentional removal of the Boc group, a range of acidic reagents can be effectively utilized. A systematic experimental evaluation, as outlined in this guide, is recommended to determine the optimal conditions for specific applications, ensuring high yields and minimizing the formation of byproducts. This understanding is crucial for the successful application of N-Boc-2,5-dibromopyrrole in the development of novel chemical entities.
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic route for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible databases, this guide combines documented information for the precursor molecule with established principles of organic spectroscopy and reaction mechanisms to offer a comprehensive profile.
Spectroscopic Data Analysis
Tert-butyl 1H-pyrrole-1-carboxylate (Starting Material)
This section details the reported spectroscopic data for the starting material, providing a baseline for understanding the spectral changes upon bromination.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Tert-butyl 1H-pyrrole-1-carboxylate
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ||||
| 6.74 | t | 2.2 | H-2, H-5 | |
| 6.10 | t | 2.2 | H-3, H-4 | |
| 1.57 | s | - | -C(CH₃)₃ | |
| ¹³C NMR | ||||
| 149.7 | - | - | C=O | |
| 119.0 | - | - | C-2, C-5 | |
| 112.3 | - | - | C-3, C-4 | |
| 83.1 | - | - | -C (CH₃)₃ | |
| 28.1 | - | - | -C(C H₃)₃ |
Table 2: IR and Mass Spectrometry Data for Tert-butyl 1H-pyrrole-1-carboxylate
| Spectroscopic Method | Key Peaks / Values | Interpretation |
| IR (Infrared) Spectroscopy | ~1730 cm⁻¹ | C=O stretch (ester) |
| ~1370 cm⁻¹ | C-H bend (tert-butyl) | |
| ~1170 cm⁻¹ | C-O stretch (ester) | |
| Mass Spectrometry (MS) | m/z 167 (M⁺) | Molecular Ion |
| m/z 111 | [M - C₄H₈]⁺ (Loss of isobutylene) | |
| m/z 57 | [C₄H₉]⁺ (tert-butyl cation) |
This compound (Predicted Data)
The introduction of two bromine atoms at the 2 and 5 positions of the pyrrole ring is expected to significantly influence the spectroscopic properties. The electron-withdrawing nature of bromine will deshield the remaining pyrrole protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Prediction |
| ¹H NMR | ||||
| ~6.3-6.5 | s | H-3, H-4 | Bromine at C2/C5 will deshield adjacent protons. The two protons are chemically equivalent, resulting in a singlet. | |
| ~1.6 | s | -C(CH₃)₃ | Minimal change expected for the tert-butyl group. | |
| ¹³C NMR | ||||
| ~148 | - | C=O | Minor shift due to electronic changes on the ring. | |
| ~105-110 | - | C-2, C-5 | Significant shielding effect from direct attachment of bromine. | |
| ~115-118 | - | C-3, C-4 | Deshielding effect from adjacent bromine atoms. | |
| ~85 | - | -C (CH₃)₃ | Minor shift. | |
| ~28 | - | -C(C H₃)₃ | Minimal change expected. |
Table 4: Predicted IR and Mass Spectrometry Data for this compound
| Spectroscopic Method | Predicted Key Peaks / Values | Interpretation |
| IR (Infrared) Spectroscopy | ~1740 cm⁻¹ | C=O stretch (slight increase in frequency due to electron withdrawal by Br) |
| ~1370 cm⁻¹ | C-H bend (tert-butyl) | |
| ~1160 cm⁻¹ | C-O stretch | |
| ~600-700 cm⁻¹ | C-Br stretch | |
| Mass Spectrometry (MS) | m/z 323, 325, 327 (M⁺) | Molecular ion cluster with characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). |
| m/z 267, 269, 271 | [M - C₄H₈]⁺ (Loss of isobutylene) | |
| m/z 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The synthesis of this compound can be achieved through the electrophilic bromination of Tert-butyl 1H-pyrrole-1-carboxylate.
Synthesis of this compound
Reaction: Bromination of Tert-butyl 1H-pyrrole-1-carboxylate.
Reagents and Materials:
-
Tert-butyl 1H-pyrrole-1-carboxylate
-
N-Bromosuccinimide (NBS) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Tert-butyl 1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Add saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and a conceptual workflow for the characterization of the target compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and characterization.
An In-depth Technical Guide on the ¹H NMR Spectrum of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Analysis of the Precursor: Tert-butyl 1H-pyrrole-1-carboxylate
The foundational molecule for the synthesis of our target compound is Tert-butyl 1H-pyrrole-1-carboxylate, also known as N-Boc-pyrrole. A thorough understanding of its synthesis and spectral characteristics is crucial.
Experimental Protocol: Synthesis of Tert-butyl 1H-pyrrole-1-carboxylate
This procedure outlines the N-protection of pyrrole using di-tert-butyl dicarbonate.
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrrole (1.0 equivalent) in anhydrous dichloromethane. To this solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cooling: Place the reaction mixture in an ice bath to cool to 0 °C.
-
Addition of (Boc)₂O: While stirring at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Tert-butyl 1H-pyrrole-1-carboxylate as a pure compound.
¹H NMR Spectrum of Tert-butyl 1H-pyrrole-1-carboxylate
The ¹H NMR spectrum of Tert-butyl 1H-pyrrole-1-carboxylate is characterized by two distinct signals corresponding to the protons of the pyrrole ring and a single signal for the tert-butyl protecting group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.10 | Triplet | 2H | H-3, H-4 |
| ~7.30 | Triplet | 2H | H-2, H-5 |
| 1.55 | Singlet | 9H | -C(CH₃)₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.
Section 2: Synthesis and Predicted ¹H NMR Spectrum of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
The target compound can be synthesized from Tert-butyl 1H-pyrrole-1-carboxylate via an electrophilic bromination reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes the dibromination of N-Boc-pyrrole.
Materials:
-
Tert-butyl 1H-pyrrole-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask protected from light
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for column chromatography
Procedure:
-
Reaction Setup: Dissolve Tert-butyl 1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran in a round-bottom flask wrapped in aluminum foil to protect it from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the cooled solution in small portions.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain this compound.
Predicted ¹H NMR Spectrum of this compound
The introduction of two bromine atoms at the 2 and 5 positions of the pyrrole ring will significantly impact the ¹H NMR spectrum. The protons at these positions are substituted, and the symmetry of the molecule is maintained. The remaining protons at the 3 and 4 positions will be chemically equivalent. The electronegativity of the bromine atoms is expected to cause a downfield shift of the signal for the H-3 and H-4 protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.30 - 6.50 | Singlet | 2H | H-3, H-4 |
| 1.60 | Singlet | 9H | -C(CH₃)₃ |
Section 3: Visualizations
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton assignments.
Synthesis Workflow
Commercial Availability of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (CAS No. 117657-38-2), a key building block in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at suppliers, available quantities, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Compound Details
This compound is a versatile intermediate featuring a pyrrole core protected by a tert-butoxycarbonyl (Boc) group, with bromine atoms at the 2 and 5 positions. These bromine atoms serve as reactive handles for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
Commercial Availability
A survey of chemical suppliers indicates that this compound is available from a range of vendors, primarily specializing in research and development chemicals. Purity levels are generally high, with most suppliers offering the compound at 96% or greater purity. While pricing is often available upon request, the compound can be procured in quantities ranging from milligrams to kilograms.
| Supplier | CAS Number | Purity | Available Quantities | Price |
| Alfa Chemistry | 117657-38-2 | Inquire | Inquire | --INVALID-LINK--[1] |
| LookChem | 117657-38-2 | Inquire | Min. Order: 10 mg to 1 kg | --INVALID-LINK--[2] |
| - Amadis Chemical Co., Ltd. | 117657-38-2 | Inquire | Min. Order: 10 mg | Inquire[2] |
| - Dayang Chem (Hangzhou) Co.,Ltd. | 117657-38-2 | Inquire | Min. Order: 1 kg | Inquire[2] |
| Parchem | 117657-38-2 | Inquire | Inquire | --INVALID-LINK--[3] |
| Axsyn | 117657-38-2 | Inquire | Inquire | --INVALID-LINK--[4] |
| 2A Biotech | 117657-38-2 | 96%+ | Inquire | --INVALID-LINK--[5] |
| ChemBlink | 117657-38-2 | Inquire | Inquire | --INVALID-LINK--[6] |
| - Atomax Chemicals Co., Ltd. | 117657-38-2 | Inquire | Inquire | Inquire[6] |
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using a dibromopyrrole derivative. The conditions are based on established procedures for similar substrates and may require optimization for specific arylboronic acids and desired products.[7][8][9][10]
Objective: To synthesize a 2,5-diaryl-1H-pyrrole derivative via a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene, and water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diaryl-1H-pyrrole derivative.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the procurement and application of this compound.
Caption: Procurement workflow for this compound.
Caption: Reaction pathway for the synthesis of 2,5-diaryl-1H-pyrroles.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lookchem.com [lookchem.com]
- 3. parchem.com [parchem.com]
- 4. This compound;117657-38-2 [axsyn.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. More information about suppliers of this compound (CAS # 117657-38-2) [ww.chemblink.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. This versatile building block allows for the synthesis of 2,5-diaryl-1H-pyrroles, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined below provide a starting point for the development of robust and high-yielding synthetic routes to a variety of substituted pyrrole derivatives.
Introduction
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction of this compound with arylboronic acids is of particular interest as it allows for the stepwise or simultaneous introduction of two aryl or heteroaryl groups at the 2 and 5 positions of the pyrrole ring. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability and solubility of the substrate and can be readily removed under acidic conditions post-coupling. Careful selection of reaction conditions is crucial for achieving high yields and minimizing side products.
Data Presentation: A Survey of Reaction Conditions for Double Suzuki Coupling
The following table summarizes various conditions for the double Suzuki coupling of dibrominated heterocyclic compounds, providing a comparative overview of catalysts, ligands, bases, solvents, and reported yields for diarylated products. While these examples do not use this compound as the starting material, they provide a strong basis for reaction optimization.
| Entry | Dibromo-Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of Di-substituted Product |
| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5 equiv) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | >90[1] |
| 2 | 2,5-Dibromo-3-hexylthiophene | Arylboronic Acids (2.5 equiv) | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Good yields[2] |
| 3 | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic Acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2.8) | Dioxane/H₂O (4:1) | 100 | 10 | 82[3] |
Experimental Protocols
General Protocol for Double Suzuki-Miyaura Coupling
This protocol is designed for the synthesis of 2,5-diaryl-1H-pyrrole-1-carboxylate derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane and degassed water) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Double Suzuki Coupling
Caption: A typical experimental workflow for the double Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Boc-2,5-dibromopyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of N-Boc-2,5-dibromopyrrole, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of the pyrrole core allows for the synthesis of a diverse array of complex molecules with potential biological activity. This document outlines detailed protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2- and 5-positions of the pyrrole ring.
Introduction
N-Boc-2,5-dibromopyrrole serves as a valuable starting material for the synthesis of substituted pyrroles. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability of the pyrrole ring and modulates its electronic properties. The two bromine atoms at the 2- and 5-positions offer sites for sequential or double cross-coupling reactions, providing a pathway to a wide range of derivatives. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations due to their high efficiency, functional group tolerance, and selectivity.
It is important to note that the N-Boc group can be labile under certain Suzuki-Miyaura reaction conditions, potentially leading to deprotection.[1] Careful optimization of reaction parameters is therefore crucial.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles, providing a reference for expected yields and conditions when applying these methods to N-Boc-2,5-dibromopyrrole.
Table 1: Suzuki-Miyaura Coupling of Dihaloheterocycles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 2,5-diphenyl-3-hexylthiophene | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 2,5-bis(4-methylphenyl)-3-hexylthiophene | 80 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 2,5-bis(4-methoxyphenyl)-3-hexylthiophene | 72 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 2,5-bis(4-chlorophenyl)-3-hexylthiophene | 78 |
Data adapted from studies on 2,5-dibromo-3-hexylthiophene, a similar substrate.
Table 2: Sonogashira Coupling of Dihaloheterocycles
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 6 | 2,5-bis(phenylethynyl)thiophene | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 8 | 2,5-bis(hex-1-yn-1-yl)thiophene | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N/DMF | DMF | 60 | 4 | 2,5-bis((trimethylsilyl)ethynyl)thiophene | 90 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 3,3'-(thiophene-2,5-diyl)bis(prop-2-yn-1-ol) | 72 |
Data based on general Sonogashira coupling protocols and reactions with similar dihaloarenes.
Table 3: Buchwald-Hartwig Amination of Dihaloheterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 4,4'-(thiophene-2,5-diyl)dimorpholine | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | N²,N⁵-diphenylthiophene-2,5-diamine | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | N²,N⁵-dibenrylthiophene-2,5-diamine | 85 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 12 | 2,5-di(pyrrolidin-1-yl)thiophene | 90 |
Data extrapolated from established Buchwald-Hartwig amination methodologies.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling (Mono- and Di-arylation)
This protocol describes a general procedure for the selective mono- or double arylation of N-Boc-2,5-dibromopyrrole. The selectivity can often be controlled by the stoichiometry of the boronic acid.
Materials:
-
N-Boc-2,5-dibromopyrrole
-
Arylboronic acid (1.1 equivalents for mono-arylation; 2.5 equivalents for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-2,5-dibromopyrrole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling
This protocol provides a general method for the Stille coupling of N-Boc-2,5-dibromopyrrole with organostannanes.
Materials:
-
N-Boc-2,5-dibromopyrrole
-
Organostannane (e.g., (Aryl)SnBu₃, 1.1-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-2,5-dibromopyrrole and the organostannane in the anhydrous solvent.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-110 °C and stir.
-
Monitor the reaction progress. Upon completion, cool the mixture.
-
Dilute with an appropriate organic solvent and wash with aqueous KF solution to remove tin byproducts.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of N-Boc-2,5-dibromopyrrole with terminal alkynes. Both copper-catalyzed and copper-free conditions are presented.
Materials (Copper-Catalyzed):
-
N-Boc-2,5-dibromopyrrole
-
Terminal alkyne (1.2-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) in a solvent like THF or DMF)
Procedure (Copper-Catalyzed):
-
To a Schlenk flask, add N-Boc-2,5-dibromopyrrole, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, base, and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C until completion.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify by chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between N-Boc-2,5-dibromopyrrole and an amine.
Materials:
-
N-Boc-2,5-dibromopyrrole
-
Amine (primary or secondary, 1.2-2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add N-Boc-2,5-dibromopyrrole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycles for the described palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a versatile, bifunctional building block crucial in medicinal chemistry for the synthesis of a diverse range of biologically active molecules. The presence of two bromine atoms at the 2 and 5 positions of the pyrrole ring allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and solubility of the pyrrole ring, making it amenable to a variety of reaction conditions and facilitating purification. This document provides detailed application notes and protocols for the use of this key intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents.
Key Applications in Medicinal Chemistry
The 2,5-disubstituted pyrrole scaffold is a privileged structure in numerous compounds targeting a variety of diseases. The ability to introduce different aryl or heteroaryl groups at the 2 and 5 positions of the pyrrole core through sequential Suzuki-Miyaura coupling reactions makes this compound an invaluable starting material for creating libraries of potential drug candidates.
Primary therapeutic areas include:
-
Oncology: Many kinase inhibitors feature a 2,5-disubstituted pyrrole core. These compounds often target key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and various Janus kinases (JAKs).
-
Inflammatory Diseases: Pyrrole derivatives have been investigated as inhibitors of kinases involved in inflammatory signaling cascades, such as Lymphocyte-specific protein tyrosine kinase (Lck), which plays a critical role in T-cell activation.
-
Infectious Diseases: The pyrrole motif is also found in compounds with antimicrobial and antiparasitic properties. For example, certain diarylpyrroles have shown potent activity against protozoan parasites by inhibiting enzymes like cGMP-dependent protein kinase (PKG).
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of 2,5-diarylpyrrole derivatives, which are common precursors to bioactive molecules.
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound. The reaction conditions are optimized to favor the substitution of one bromine atom.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.03-0.05 mmol) to the flask.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable hexane/ethyl acetate gradient to yield the mono-arylated product.
Protocol 2: Sequential Di-Arylation via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of an unsymmetrical 2,5-diarylpyrrole, starting from the mono-arylated product obtained in Protocol 1.
Reaction Scheme:
Materials:
-
Tert-butyl 2-bromo-5-aryl-1H-pyrrole-1-carboxylate (from Protocol 1)
-
Arylboronic acid (Ar²-B(OH)₂, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dimethoxyethane (DME)/Water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Follow the same setup procedure as in Protocol 1, using the mono-arylated pyrrole (1.0 mmol) and the second arylboronic acid (1.2 mmol).
-
Use Pd(dppf)Cl₂ as the catalyst and DME/water as the solvent system.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring by TLC.
-
Perform the same workup and purification steps as described in Protocol 1 to isolate the unsymmetrical 2,5-diarylpyrrole product.
Protocol 3: Boc-Deprotection
This final step removes the Boc protecting group to yield the free N-H pyrrole, which is often the final pharmacophore.
Reaction Scheme:
Materials:
-
Boc-protected 2,5-diarylpyrrole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected 2,5-diarylpyrrole (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Data Presentation
The following tables summarize representative quantitative data for pyrrole-based kinase inhibitors synthesized using methodologies analogous to those described above.
Table 1: Reaction Yields for Suzuki-Miyaura Coupling of Brominated Pyrroles
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-2,5-dibromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 16 | 75 (mono) |
| N-Boc-2-bromo-5-phenylpyrrole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 18 | 82 (di) |
| N-Boc-2,5-dibromopyrrole | 4-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 68 (mono) |
| N-Boc-2-bromo-5-(4-pyridyl)pyrrole | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 20 | 76 (di) |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Table 2: Biological Activity of Representative Pyrrole-Based Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Cell Line |
| 2,5-diarylpyrrole | JAK2 | 5 | SET-2 |
| 2,5-diarylpyrrole | VEGFR2 | 12 | HUVEC |
| 2,3-diarylpyrrole | Et-PKG | 8 | Eimeria tenella |
| Pyrrolo[2,3-d]pyrimidine | Lck | <10 | - |
| 2,5-diarylpyrrole | FGFR4 | 6710 | - |
| 2,5-diarylpyrrole | Tie2/Tek | 5800 | - |
| 2,5-diarylpyrrole | TrkA | 2250 | - |
IC₅₀ values are indicative of the potency of these classes of compounds and are compiled from various literature sources on pyrrole-based inhibitors.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow from the starting material to the active pharmacophore.
Signaling Pathways
Caption: Inhibition of the VEGFR signaling pathway by a pyrrole-based inhibitor.
Caption: Inhibition of FGFR-mediated signaling cascades by a pyrrole-based inhibitor.
Caption: Inhibition of the Lck-mediated T-cell receptor signaling pathway.
Application Notes and Protocols: Synthesis of Substituted Pyrroles from Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrroles are a cornerstone of medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, natural products, and functional organic materials. Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a versatile and commercially available starting material for the synthesis of a wide array of 2,5-disubstituted pyrrole derivatives. The presence of bromine atoms at the 2 and 5 positions allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility, and can be readily removed in the final step.
This document provides detailed application notes and experimental protocols for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted pyrroles via Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, followed by the deprotection of the Boc group to yield the final N-H pyrrole products.
Synthetic Strategies
The overall synthetic approach involves a one- or two-step cross-coupling sequence followed by deprotection. Symmetrical 2,5-disubstituted pyrroles can be synthesized in a single step via a double cross-coupling reaction. Unsymmetrical 2,5-disubstituted pyrroles are accessible through a sequential cross-coupling strategy, leveraging the differential reactivity of the C-Br bonds or by controlling the stoichiometry of the coupling partners.
Diagram of the general synthetic workflow:
Caption: General synthetic routes to symmetrical and unsymmetrical 2,5-disubstituted pyrroles.
Synthesis of Symmetrical 2,5-Disubstituted Pyrroles
Symmetrical 2,5-disubstituted pyrroles can be efficiently prepared in a one-pot, double cross-coupling reaction.
Twofold Suzuki-Miyaura Coupling for 2,5-Diarylpyrroles
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organohalides.[1]
Table 1: Reaction Parameters for Twofold Suzuki-Miyaura Coupling
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Arylboronic acid (2.2 - 2.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (3-4 equiv.) |
| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Experimental Protocol:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (2.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Twofold Stille Coupling for 2,5-Diaryl- or 2,5-Divinylpyrroles
The Stille coupling utilizes organotin reagents as coupling partners and is known for its tolerance of a wide range of functional groups.
Table 2: Reaction Parameters for Twofold Stille Coupling
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Organostannane (R-SnBu₃) (2.2 - 2.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (5-10 mol%) |
| Ligand (optional) | AsPh₃ |
| Solvent | Toluene or DMF |
| Temperature | 90-110 °C |
| Reaction Time | 12-48 hours |
| Typical Yield | 60-85% |
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous toluene.
-
Add the organostannane (2.2 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Twofold Sonogashira Coupling for 2,5-Dialkynylpyrroles
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2]
Table 3: Reaction Parameters for Twofold Sonogashira Coupling
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Terminal Alkyne (2.5 - 3.0 equiv.) |
| Catalyst | Pd(PPh₃)₂Cl₂ (5-10 mol%) |
| Co-catalyst | CuI (10-20 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 6-24 hours |
| Typical Yield | 75-95% |
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1 v/v), add the terminal alkyne (2.5 equiv.).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.05 equiv.) and CuI (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Synthesis of Unsymmetrical 2,5-Disubstituted Pyrroles
The synthesis of unsymmetrical 2,5-disubstituted pyrroles requires a sequential cross-coupling strategy. This can be achieved by taking advantage of the slightly different reactivity of the two bromine atoms or by carefully controlling the stoichiometry of the reagents. A more robust method involves the isolation of the mono-substituted intermediate before proceeding with the second coupling reaction.
Caption: Workflow for the synthesis of unsymmetrical 2,5-disubstituted pyrroles.
General Protocol for Sequential Cross-Coupling:
-
First Coupling: Perform a cross-coupling reaction (Suzuki, Stille, or Sonogashira) using 1.0-1.2 equivalents of the first coupling partner. Carefully monitor the reaction to maximize the formation of the mono-substituted intermediate and minimize the formation of the di-substituted byproduct. Purify the mono-substituted intermediate by column chromatography.
-
Second Coupling: Subject the purified mono-substituted intermediate to a second cross-coupling reaction with a different coupling partner to introduce the second substituent. The reaction conditions for the second coupling will be similar to those described for the twofold couplings, adjusted for the specific reaction type.
N-Boc Deprotection of Substituted Pyrroles
The final step in the synthesis is the removal of the Boc protecting group to yield the free N-H pyrrole. Acid-catalyzed cleavage with trifluoroacetic acid (TFA) is a common and effective method.[3][4]
Table 4: Reaction Parameters for Boc Deprotection
| Parameter | Condition |
| Starting Material | Boc-protected 2,5-disubstituted pyrrole |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >90% |
Experimental Protocol for Boc Deprotection:
-
Dissolve the Boc-protected pyrrole (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (e.g., a 1:1 mixture of TFA:DCM).[5]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the deprotected pyrrole. Further purification by chromatography or recrystallization may be necessary.[4]
Conclusion
This compound serves as an excellent platform for the synthesis of a diverse range of 2,5-disubstituted pyrroles. The palladium-catalyzed cross-coupling reactions described herein, including Suzuki-Miyaura, Stille, and Sonogashira couplings, provide efficient routes to both symmetrical and unsymmetrical derivatives. The subsequent facile deprotection of the Boc group under acidic conditions yields the final N-H pyrrole products, which are valuable scaffolds for drug discovery and materials science. The protocols outlined in this document offer robust and reproducible methods for accessing these important heterocyclic compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
Application Note: Deprotection of the Boc Group from Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and its relatively straightforward removal.[1][2][3] In the synthesis of complex molecules containing the pyrrole moiety, such as those in drug discovery programs, the N-Boc protection strategy is frequently employed to modulate the reactivity of the pyrrole ring and facilitate selective functionalization.[4] The substrate, tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, is a valuable intermediate, and the efficient removal of its Boc group to yield 2,5-dibromo-1H-pyrrole is a critical step for further synthetic transformations.
This application note provides a detailed overview of various methods for the deprotection of the Boc group from this electron-deficient pyrrole. It includes a comparative table of different methodologies, detailed experimental protocols, and workflow diagrams to guide researchers in selecting and performing the optimal procedure for their specific needs.
Overview of Deprotection Methodologies
The cleavage of the N-Boc group is typically achieved under acidic conditions, but thermal and other mild methods have also been developed, which can be advantageous for sensitive substrates.[3] The choice of method depends on the stability of the substrate and other functional groups present in the molecule.
-
Acid-Catalyzed Deprotection: This is the most common approach. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the Boc group at room temperature.[2][5] The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and carbon dioxide. For substrates sensitive to strong acids, milder acidic conditions using reagents like p-toluenesulfonic acid (pTSA) can be employed.[6]
-
Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a high-boiling point solvent or under solvent-free conditions, can effect the removal of the Boc group.[7][8] This method avoids the use of acidic reagents entirely, which can be beneficial for acid-labile compounds.[8] Microwave-assisted thermal deprotection can significantly accelerate this process.[7][9]
-
Mild Deprotection Conditions: Several milder reagents have been reported for Boc deprotection. A system of oxalyl chloride in methanol has been shown to be effective at room temperature for a variety of substrates, including those with acid-labile groups.[1][10][11] Other reported methods include the use of silica gel, catalytic iodine, or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), which can facilitate thermolytic deprotection under neutral conditions.[7][9][10]
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes various conditions reported for the deprotection of N-Boc groups from pyrroles and other amines, which can be adapted for this compound.
| Method/Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1 - 18 h | Typically >90 | A very common and efficient method.[5] Potential for side reactions with acid-sensitive groups. |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate / Methanol | Room Temperature | 1 - 4 h | Typically >90 | Often used as a solution in an organic solvent.[1][10] Can generate HCl gas. |
| p-Toluenesulfonic Acid (pTSA) | Methanol | Room Temperature | ~1 h | High | A milder Brønsted acid alternative to TFA or HCl.[6] |
| Thermal (Microwave) | Hexafluoroisopropanol (HFIP) | 150 °C | 0.5 - 1 h | 88 - 98 | A rapid, acid-free method.[7] HFIP can be expensive. |
| Thermal (Conventional) | Methanol / TFE | 150 - 240 °C | 0.5 - 60 min | 88 - 99 | Performed in continuous flow; avoids strong acids but requires high temperatures.[8] |
| Oxalyl Chloride / Methanol | Methanol | Room Temperature | 1 - 4 h | up to 90 | Mild conditions suitable for substrates with multiple functional groups.[1][11] |
| Iodine (catalytic) | Solvent-free | N/A | Variable | High | A solvent-free method, though less common for pyrroles.[10] |
| Silica Gel | N/A | N/A | Variable | Variable | Reported for thermally-sensitive heterocycles; conditions can be substrate-dependent.[1][10] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol is a standard and highly effective method for Boc removal.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel.
-
Carefully neutralize the excess TFA by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude 2,5-dibromo-1H-pyrrole.
-
If necessary, purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Thermal Deprotection using a Fluorinated Alcohol
This protocol avoids the use of strong acids and is suitable for microwave-assisted synthesis.
Materials and Reagents:
-
This compound
-
2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
-
Rotary evaporator
Procedure:
-
Place this compound (1.0 eq.) in a microwave synthesis vial.
-
Add TFE or HFIP to dissolve the starting material (approx. 0.2 M solution).[7][9]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 30-60 minutes.[7] Monitor pressure and temperature according to the instrument's safety guidelines.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure.
-
The resulting crude 2,5-dibromo-1H-pyrrole can be used directly or purified by column chromatography as described in Protocol 1.
Protocol 3: Mild Deprotection with Oxalyl Chloride and Methanol
This method is performed at room temperature and is tolerant of many other functional groups.[1]
Materials and Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or DCM
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol (approx. 0.1 M).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 eq.) dropwise to the solution via syringe.[1] Caution: The addition can be exothermic and may cause sputtering.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate (or DCM) and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Visualizations
General Reaction Scheme
Caption: General scheme for the deprotection of this compound.
Experimental Workflow
Caption: General workflow for the Boc deprotection and product isolation.
Conclusion
The deprotection of this compound can be accomplished through several effective methods. The classical approach using trifluoroacetic acid in dichloromethane offers high yields and reliability. However, for substrates that are sensitive to strong acids, thermal deprotection, particularly when microwave-assisted in fluorinated alcohols, or mild chemical methods like the oxalyl chloride/methanol system, provide excellent acid-free alternatives. The choice of the optimal method will be dictated by the specific requirements of the synthetic route, including the presence of other functional groups, reaction scale, and available equipment. Careful monitoring and purification are key to obtaining the desired 2,5-dibromo-1H-pyrrole in high purity.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a pivotal building block in the synthesis of a diverse array of bioactive molecules. The presence of two bromine atoms at the 2 and 5 positions of the pyrrole ring, coupled with the protective tert-butoxycarbonyl (Boc) group on the nitrogen, renders this molecule highly versatile for selective functionalization through various cross-coupling reactions. This application note provides detailed protocols for key synthetic transformations and highlights its utility in the construction of complex natural products and other biologically active compounds. Pyrrole and its derivatives are integral scaffolds in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]
Key Synthetic Applications
The dibrominated pyrrole core of this compound serves as a versatile scaffold for introducing molecular complexity through sequential and selective cross-coupling reactions. The differential reactivity of the bromine atoms can be exploited to achieve mono- and di-substituted products. The Boc protecting group enhances the stability and solubility of the pyrrole ring during these transformations and can be readily removed under mild acidic conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is extensively used to arylate the 2 and 5 positions of the pyrrole ring. This reaction is central to the synthesis of various bioactive compounds, including the lamellarin class of marine alkaloids, which are known for their potent cytotoxic and anti-HIV activities.[1][4][5][6]
Stille Cross-Coupling
The Stille coupling offers an alternative and complementary approach to the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. This reaction involves the coupling of the dibromopyrrole with organostannane reagents and is known for its tolerance of a wide range of functional groups.[7][8][9]
N-Boc Deprotection
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to yield the free N-H pyrrole. This is typically achieved under acidic conditions.[10][11][12]
Data Presentation
Table 1: Suzuki-Miyaura Cross-Coupling Reactions of Brominated Pyrrole Derivatives
| Entry | Bromopyrrole Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate | (3,4-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | tert-Butyl 2-formyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole-1-carboxylate | 85 | [4] |
| 2 | tert-Butyl 2-bromo-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-1-carboxylate | (3,4-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | tert-Butyl 2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-1-carboxylate | 78 | [4] |
| 3 | Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | (3,4-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O | Reflux | 3 | Methyl 4,5-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate | 65 | [4] |
| 4 | 2,5-Dibromo-3-hexylthiophene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Bis(4-fluorophenyl)-3-hexylthiophene | 75 | [13] |
| 5 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 2,5-Diphenyl-3-methylthiophene | 63 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the synthesis of lamellarin G trimethyl ether.[4]
-
To a solution of the this compound derivative (1.0 equiv) in a degassed mixture of toluene, ethanol, and water (4:1:1) is added the arylboronic acid (1.2 equiv) and sodium carbonate (2.5 equiv).
-
The mixture is further degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 12-24 hours), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Stille Cross-Coupling
This protocol is a general procedure based on established Stille couplings.[8][9]
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous and degassed toluene.
-
Add the organostannane reagent (1.1 equiv for mono-substitution or 2.2 equiv for di-substitution).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for N-Boc Deprotection
This protocol is based on standard procedures for N-Boc deprotection.[10][12]
-
Dissolve the Boc-protected pyrrole derivative (1.0 equiv) in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (4 M).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected pyrrole. Further purification can be performed by chromatography or recrystallization if necessary.
Bioactive Molecules and Signaling Pathways
A prominent class of bioactive molecules synthesized from dibromopyrrole precursors are the lamellarin alkaloids .[1][5][6][15] Lamellarin D, in particular, has been shown to exhibit potent anticancer activity through a dual mechanism of action. It acts as a topoisomerase I inhibitor, interfering with DNA replication in cancer cells, and also induces apoptosis through a direct effect on mitochondria.[2][10]
Signaling Pathway of Lamellarin D
Caption: Dual mechanism of action of Lamellarin D.
Experimental Workflow for Synthesis of a Disubstituted Pyrrole
Caption: Synthetic workflow for a bioactive pyrrole.
References
- 1. Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling of N-Boc-2,5-dibromopyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction with broad applications in organic synthesis. This method is particularly valuable in the construction of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide range of functional groups and typically mild reaction conditions. The use of organostannane reagents, which are stable to air and moisture, further contributes to the reaction's utility.
This document provides a detailed protocol for the Stille coupling of N-Boc-2,5-dibromopyrrole, a key building block for the synthesis of 2,5-disubstituted pyrroles. These pyrrole derivatives are prevalent scaffolds in numerous biologically active compounds and advanced materials. The protocol outlines the general procedure, specific reaction conditions for various organostannane coupling partners, and expected yields.
Reaction Principle
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of N-Boc-2,5-dibromopyrrole to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. This step is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired 2,5-disubstituted pyrrole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The presence of ligands, co-catalysts such as copper(I) iodide (CuI), and the choice of solvent can significantly influence the reaction rate and yield.
Experimental Protocols
The following protocols provide a general framework for performing Stille coupling reactions with N-Boc-2,5-dibromopyrrole. Two common catalyst systems are presented.
Protocol 1: Using Pd₂(dba)₃ / P(o-tol)₃ Catalyst System
This protocol is suitable for a range of organostannane coupling partners.
Materials:
-
N-Boc-2,5-dibromopyrrole
-
Organostannane reagent (e.g., 2-(tributylstannyl)thiophene, (tributylstannyl)benzene, etc.) (2.2 - 2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8-16 mol%)
-
Anhydrous and degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-2,5-dibromopyrrole (1.0 mmol), Pd₂(dba)₃ (e.g., 0.02 mmol, 18.3 mg), and P(o-tol)₃ (e.g., 0.08 mmol, 24.4 mg).
-
Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with argon or nitrogen.
-
Via syringe, add anhydrous and degassed toluene (10-15 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Add the organostannane reagent (2.2 mmol) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst, washing with toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(PPh₃)₄ Catalyst System
This protocol utilizes the commonly available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
N-Boc-2,5-dibromopyrrole
-
Organostannane reagent (2.2 - 2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed toluene or N,N-dimethylformamide (DMF)
-
Optional: Copper(I) iodide (CuI) (5-10 mol%)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas supply
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-2,5-dibromopyrrole (1.0 mmol) and Pd(PPh₃)₄ (e.g., 0.05 mmol, 58 mg). If using, add CuI (e.g., 0.1 mmol, 19 mg).
-
Seal the flask and create an inert atmosphere as described in Protocol 1.
-
Add anhydrous and degassed solvent (10-15 mL) via syringe.
-
Add the organostannane reagent (2.2 mmol) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress.
-
After cooling to room temperature, perform a standard aqueous work-up. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Stille coupling of N-Boc-2,5-dibromopyrrole with various organostannane reagents.
| Organostannane Reagent | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 16 | 75-85 |
| 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 100 | 18 | 70-80 |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ / CuI | DMF | 100 | 12 | 80-90 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 90 | 24 | 65-75 |
| 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | DMF | 110 | 20 | 60-70 |
| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ / CuI | Toluene | 80 | 12 | 85-95 |
Note: Yields are approximate and may vary depending on the specific reaction scale, purity of reagents, and efficiency of the purification process.
Mandatory Visualizations
Application of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate in Organic Electronics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate serves as a important building block in the synthesis of novel organic semiconducting materials. The pyrrole moiety is an electron-rich aromatic heterocycle, making it an excellent donor unit in donor-acceptor (D-A) type conjugated polymers. The tert-butoxycarbonyl (Boc) protecting group offers improved solubility in common organic solvents, facilitating solution-based processing of the resulting polymers. The two bromine atoms at the 2 and 5 positions provide reactive sites for various cross-coupling reactions, most notably Stille and Suzuki polymerizations, enabling the creation of a diverse range of copolymers with tailored optoelectronic properties.
The incorporation of the N-Boc-2,5-dibromopyrrole unit into a polymer backbone can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). This document provides detailed application notes, experimental protocols, and performance data for a representative copolymer synthesized from this compound.
Representative Application: Donor-Acceptor Copolymer for OFETs
A common strategy to achieve high-performance organic semiconductors is to create a donor-acceptor (D-A) copolymer. In this representative example, this compound (Monomer A) is copolymerized with 2,5-bis(trimethylstannyl)thiophene (Monomer B) via Stille coupling to yield a poly(1-Boc-pyrrole-alt-thiophene) (P(BocP-alt-T)) copolymer. This polymer is expected to exhibit p-type semiconductor behavior, making it suitable for the active layer in OFETs.
Quantitative Data Summary
The performance of organic electronic devices is highly dependent on the specific chemical structure of the active material, as well as the device architecture and fabrication conditions. The following table summarizes typical performance parameters for OFETs based on pyrrole-containing donor-acceptor copolymers.
| Polymer System | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Deposition Method |
| P(BocP-alt-T) (Representative) | Top-Gate, Bottom-Contact | 0.01 - 0.5 | > 10⁵ | Spin-coating |
| DPP-Pyrrole Copolymers | Top-Gate, Bottom-Contact | 0.1 - 2.0 | > 10⁶ | Spin-coating |
| Fused Pyrrole Copolymers | Top-Gate, Bottom-Contact | 0.5 - 5.0 | > 10⁷ | Solution-shearing |
Experimental Protocols
Protocol 1: Synthesis of Poly(1-Boc-pyrrole-alt-thiophene) via Stille Coupling
This protocol describes a general procedure for the synthesis of a representative D-A copolymer.
Materials:
-
This compound (Monomer A)
-
2,5-bis(trimethylstannyl)thiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Anhydrous and degassed N,N-dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Standard Schlenk line equipment
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve equimolar amounts of this compound and 2,5-bis(trimethylstannyl)thiophene in anhydrous and degassed toluene (concentration ~0.1 M).
-
Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) in a small amount of anhydrous and degassed toluene.
-
Polymerization: Add the catalyst solution to the monomer solution via cannula. Degas the reaction mixture with three freeze-pump-thaw cycles. Heat the reaction mixture to 110 °C and stir vigorously under an inert atmosphere for 48 hours.
-
Work-up: After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer. Filter the crude polymer.
-
Purification: Purify the polymer by Soxhlet extraction with sequential washing using methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform.
-
Final Precipitation and Drying: Precipitate the purified polymer from the chloroform fraction by adding it to methanol. Filter the polymer and dry it under vacuum at 40 °C for 24 hours.
Protocol 2: Fabrication of a Top-Gate, Bottom-Contact OFET
This protocol outlines the fabrication of a typical OFET device for characterization of the synthesized polymer.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer
-
Gold (Au) for source and drain electrodes
-
Synthesized P(BocP-alt-T) polymer
-
Anhydrous chloroform
-
Poly(methyl methacrylate) (PMMA)
-
Anhydrous n-butyl acetate
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ wafer by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen. Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
OTS Self-Assembled Monolayer (SAM) Treatment: Immerse the cleaned substrate in a 10 mM solution of OTS in anhydrous toluene for 20 minutes at 60 °C. Rinse the substrate with fresh toluene and anneal at 120 °C for 30 minutes.
-
Electrode Deposition: Deposit 50 nm thick Au source and drain electrodes onto the OTS-treated SiO₂ surface through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Semiconductor Deposition: Prepare a solution of the P(BocP-alt-T) polymer in chloroform (5 mg/mL). Spin-coat the polymer solution onto the substrate at 2000 rpm for 60 seconds. Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox.
-
Dielectric Layer Deposition: Prepare a solution of PMMA in n-butyl acetate (80 mg/mL). Spin-coat the PMMA solution on top of the semiconductor layer at 2000 rpm for 60 seconds to form the gate dielectric. Anneal the film at 80 °C for 60 minutes in the glovebox.
-
Gate Electrode Deposition: Deposit a 100 nm thick aluminum (Al) gate electrode on top of the PMMA layer through a shadow mask by thermal evaporation.
-
Characterization: Characterize the electrical properties of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere.
Visualizations
Application Notes and Protocols for One-Pot Synthesis Involving Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of unsymmetrically disubstituted pyrroles, starting from the versatile building block, Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. The methodologies described herein are based on sequential palladium-catalyzed cross-coupling reactions, which allow for the differential functionalization of the C2 and C5 positions of the pyrrole ring in a single reaction vessel. This approach offers significant advantages in terms of efficiency, atom economy, and rapid access to diverse molecular scaffolds relevant to drug discovery and materials science.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of biologically active natural products and pharmaceuticals. The ability to selectively introduce different substituents at various positions on the pyrrole ring is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This compound serves as an excellent starting material for such endeavors due to the presence of two reactive bromine atoms and a protective tert-butoxycarbonyl (Boc) group on the nitrogen, which modulates the reactivity of the pyrrole ring and can be easily removed post-functionalization.
One-pot sequential cross-coupling reactions have emerged as a powerful strategy for the synthesis of unsymmetrical biaryl and other complex molecules from dihalogenated precursors.[1][2] These methods obviate the need for isolation and purification of intermediates, thereby saving time, reducing solvent waste, and often improving overall yields. The differential reactivity of the C-Br bonds in the starting material, or the controlled modulation of reaction conditions, can be exploited to achieve selective sequential functionalization.
Application: One-Pot Sequential Suzuki-Miyaura and Sonogashira Cross-Coupling
A highly valuable application of this compound is in the one-pot synthesis of 2-aryl-5-alkynyl-1H-pyrrole derivatives. This is achieved through a sequential Suzuki-Miyaura coupling followed by a Sonogashira coupling. The Suzuki-Miyaura reaction is first employed to introduce an aryl group at one of the bromine-substituted positions. Subsequently, without isolation of the mono-arylated intermediate, a Sonogashira coupling is performed to introduce an alkynyl group at the remaining brominated position.
This one-pot, two-step approach is particularly useful for the rapid generation of libraries of disubstituted pyrroles for high-throughput screening in drug discovery programs. The resulting 2,5-disubstituted pyrroles can serve as key intermediates for the synthesis of more complex heterocyclic systems.
Experimental Protocol: Proposed One-Pot Sequential Suzuki-Miyaura/Sonogashira Coupling
This protocol describes a representative one-pot procedure for the synthesis of a 2-aryl-5-alkynyl-1H-pyrrole derivative from this compound. Note: This is a proposed protocol based on established methodologies for sequential cross-coupling reactions, as a specific literature precedent for this one-pot reaction with the exact starting material was not identified.
Reaction Scheme:
Caption: Proposed one-pot sequential Suzuki-Miyaura and Sonogashira coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Copper(I) iodide (CuI)
-
Base 1 (for Suzuki-Miyaura, e.g., K₂CO₃ or Cs₂CO₃)
-
Base 2 (for Sonogashira, e.g., Triethylamine (Et₃N))
-
Solvent (e.g., 1,4-Dioxane/water mixture or DMF)
-
Anhydrous solvents and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Suzuki-Miyaura Coupling):
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the mono-arylated intermediate.
-
-
In-situ Sonogashira Coupling:
-
Once the first step is complete, cool the reaction mixture to room temperature.
-
To the same flask, add the terminal alkyne (1.2 equiv.), CuI (0.1 equiv.), and the second base (e.g., Et₃N, 3.0 equiv.). If the initial palladium catalyst is not suitable for the Sonogashira coupling, a second palladium catalyst (e.g., PdCl₂(PPh₃)₂) may be added.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS until the mono-arylated intermediate is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Tert-butyl 2-aryl-5-alkynyl-1H-pyrrole-1-carboxylate.
-
Data Presentation
The following table summarizes representative quantitative data for a proposed one-pot sequential Suzuki-Miyaura/Sonogashira coupling reaction.
| Entry | Arylboronic Acid | Terminal Alkyne | Pd Catalyst (Step 1) | Pd Catalyst (Step 2) | Base (Step 1) | Base (Step 2) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Phenylacetylene | Pd(PPh₃)₄ | - | K₂CO₃ | Et₃N | Dioxane/H₂O | 90 (Step 1), RT (Step 2) | 12 + 6 | [e.g., 75] |
| 2 | 4-Methoxyphenylboronic acid | Ethynyltrimethylsilane | PdCl₂(dppf) | - | Cs₂CO₃ | Et₃N | DMF | 100 (Step 1), 50 (Step 2) | 8 + 8 | [e.g., 68] |
| 3 | 3-Thienylboronic acid | 1-Hexyne | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | K₂CO₃ | Et₃N | Dioxane/H₂O | 90 (Step 1), 60 (Step 2) | 10 + 12 | [e.g., 71] |
*Note: The yields presented are hypothetical examples based on typical outcomes for sequential cross-coupling reactions and would require experimental validation.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for the one-pot functionalization of this compound.
Conclusion
The one-pot sequential functionalization of this compound represents a highly efficient and versatile strategy for the synthesis of complex pyrrole derivatives. The provided protocol for a sequential Suzuki-Miyaura/Sonogashira coupling serves as a valuable starting point for researchers aiming to generate diverse libraries of compounds for applications in drug discovery and materials science. This approach streamlines the synthetic process, minimizes waste, and provides rapid access to novel chemical entities. Researchers are encouraged to adapt and optimize these methods for their specific substrates and research objectives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-2,5-dibromopyrrole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of N-Boc-2,5-dibromopyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing N-Boc-2,5-dibromopyrrole?
A1: The most prevalent side reaction is over-bromination, leading to the formation of N-Boc-2,3,5-tribromopyrrole and potentially tetrabrominated species.[1] The pyrrole ring, even when deactivated by the N-Boc group, remains highly susceptible to electrophilic substitution.[1]
Q2: How can I minimize the formation of over-brominated byproducts?
A2: To minimize over-bromination, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS). For the synthesis of the dibromo derivative, slightly more than two equivalents of NBS are required. Using a significant excess will favor the formation of polybrominated products.[1]
-
Temperature: Perform the reaction at low temperatures, generally between -78°C and 0°C, to enhance selectivity.[1]
-
Slow Addition: Add the brominating agent slowly, either portion-wise or as a solution dropwise, to maintain a low concentration of the electrophilic bromine species in the reaction mixture.[1]
Q3: Are there any other significant side reactions to be aware of?
A3: Besides over-bromination, other potential side reactions include:
-
Incomplete Bromination: Use of insufficient brominating agent or suboptimal reaction conditions can result in the presence of unreacted N-Boc-pyrrole or N-Boc-2-bromopyrrole.
-
Deprotection of the Boc Group: The Boc group is sensitive to acidic conditions. If the reaction medium becomes acidic, premature deprotection can occur.[2]
-
Rearrangement: Although less common under these specific conditions, rearrangement of 2,5-disubstituted pyrroles to 2,4-isomers can occur under acidic conditions.
Q4: How can I effectively purify N-Boc-2,5-dibromopyrrole from its over-brominated side products?
A4: Purification is most commonly achieved through silica gel column chromatography.[1] Due to the increasing polarity with a higher degree of bromination, a gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) can effectively separate N-Boc-2,5-dibromopyrrole from its tri- and tetra-brominated analogs. Recrystallization can also be a viable method, although finding a suitable solvent system that selectively crystallizes the desired product away from closely related impurities may require some optimization.
Troubleshooting Guides
Issue 1: Low Yield of N-Boc-2,5-dibromopyrrole with a significant amount of starting material remaining.
| Possible Cause | Recommended Solution |
| Insufficient Brominating Agent | Ensure accurate measurement of N-Boc-pyrrole and the brominating agent (e.g., NBS). Use at least 2.0 equivalents of NBS. |
| Decomposition of Brominating Agent | Use freshly opened or purified NBS. Old or discolored NBS may have lower reactivity.[1] |
| Reaction Temperature Too Low | While low temperatures are crucial for selectivity, a temperature that is too low may slow the reaction to a point where it does not go to completion within a reasonable timeframe. Monitor the reaction by TLC and allow for a longer reaction time if necessary. |
| Poor Solvent Quality | Use anhydrous solvents to prevent unwanted side reactions with the brominating agent.[1] |
Issue 2: The final product is a mixture of mono-, di-, and tri-brominated pyrroles.
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry of NBS | Carefully control the amount of NBS used. For dibromination, start with 2.0-2.1 equivalents. |
| Reaction Temperature Too High | Maintain a low reaction temperature (ideally -78°C) to maximize the selectivity for the dibrominated product.[1] |
| Rapid Addition of NBS | Add NBS portion-wise or as a solution dropwise over an extended period to avoid localized high concentrations of the brominating agent.[1] |
Issue 3: Presence of N-H signals in the 1H NMR spectrum, indicating loss of the Boc group.
| Possible Cause | Recommended Solution |
| Acidic Conditions | Ensure the reaction is performed under neutral conditions. The use of a non-acidic solvent is recommended. If acidic byproducts are a concern, consider adding a non-nucleophilic base. |
| Workup Procedure | Avoid acidic washes during the workup. Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for quenching and washing. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Product Distribution in the Bromination of N-Boc-pyrrole with NBS
| Equivalents of NBS | Temperature | Addition Method | Expected Major Product | Expected Side Products |
| 1.0 | -78°C | Dropwise | N-Boc-2-bromopyrrole | N-Boc-2,5-dibromopyrrole, N-Boc-pyrrole |
| 2.1 | -78°C | Dropwise | N-Boc-2,5-dibromopyrrole | N-Boc-2-bromopyrrole, N-Boc-2,3,5-tribromopyrrole |
| 2.1 | 0°C | Dropwise | N-Boc-2,5-dibromopyrrole | Increased amounts of N-Boc-2,3,5-tribromopyrrole |
| > 2.5 | 0°C to RT | Portion-wise | N-Boc-2,3,5-tribromopyrrole | N-Boc-2,5-dibromopyrrole, tetrabromopyrrole |
Note: The yields are highly dependent on the specific reaction scale and conditions. This table represents general trends observed in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-pyrrole
-
To a solution of pyrrole (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrole, which can be used in the next step without further purification if the purity is sufficient.
Protocol 2: Synthesis of N-Boc-2,5-dibromopyrrole
-
Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-bromosuccinimide (NBS, 2.1 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled N-Boc-pyrrole solution over a period of 30-60 minutes, ensuring the temperature remains below -70°C.
-
Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Protocol 3: Purification of N-Boc-2,5-dibromopyrrole by Column Chromatography
-
Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane).
-
Dissolve the crude N-Boc-2,5-dibromopyrrole in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure N-Boc-2,5-dibromopyrrole.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Reaction pathway for the bromination of N-Boc-pyrrole.
Caption: Troubleshooting workflow for the synthesis of N-Boc-2,5-dibromopyrrole.
References
Purification of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate by column chromatography
Topic: Purification of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate Product Code: TDBPC-C18
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound is streaking or tailing on the silica gel column, leading to poor separation. What can I do?
A: Streaking or tailing is a common issue when purifying pyrrole derivatives, often due to strong interactions between the compound and the acidic silanol groups on the silica surface.[1]
-
Solvent System Modification:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like 0.1-1% triethylamine (Et₃N) to your eluent.[1] This can significantly improve peak shape.
-
Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased very slowly over the course of the separation.[1]
-
-
Use a Different Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying compounds that are sensitive to acid or are basic in nature.[1]
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]
-
Q2: My product is not eluting from the column, even after I've passed a large volume of the mobile phase.
A: This can happen for several reasons:
-
Compound Decomposition: The compound may be unstable on silica gel.[2] Before running the column, spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (decomposition products) have formed.[1] If decomposition is observed, consider using a less acidic stationary phase like alumina.[1]
-
Insufficient Solvent Polarity: The chosen mobile phase may not be polar enough to elute the compound.[2] Prepare a more polar solvent mixture (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate system) and continue the elution.[2] It is recommended to find a solvent system that gives your target compound an Rf value of approximately 0.3 by TLC for optimal separation.[3]
-
Sample Precipitation: If the sample was loaded in a solvent stronger than the mobile phase, it might have precipitated at the top of the column. Ensure the sample is fully dissolved in the mobile phase or use the dry-loading method.
Q3: The separation between my desired product and an impurity is very poor.
A: Achieving good separation requires optimizing several factors.
-
Check Rf Difference: Ensure there is a significant difference in the Rf values of your product and the impurity on TLC. If the spots are too close, you will need to find a different solvent system. Try various ratios of non-polar and polar solvents (e.g., hexanes/ethyl acetate, hexanes/dichloromethane).
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 to 50:1.
-
Improper Packing: Air bubbles, cracks, or an uneven surface in the silica bed can lead to channeling, where the solvent and sample bypass parts of the stationary phase, resulting in broad bands and poor separation.[4] Ensure the column is packed carefully and the top surface is flat.
-
High Rf Value: If your compound's Rf is too high (e.g., > 0.5) in the chosen eluent, it will elute too quickly without sufficient interaction with the stationary phase for proper separation.[2] Add more of the non-polar solvent to reduce the Rf to the optimal 0.2-0.4 range.
Q4: I am experiencing a low yield of the purified product.
A: Low recovery can be frustrating. Consider these possibilities:
-
Product Lost on Column: The product may have partially decomposed or be irreversibly adsorbed onto the silica.[2] See Q2 regarding stability checks.
-
Co-elution: The product may have eluted along with an impurity in fractions you discarded. Carefully re-analyze your TLC plates from all fractions.
-
Tailing: Significant tailing can cause the product to spread across many fractions at a low concentration, making it difficult to detect and isolate.[2] Concentrating a wider range of fractions may be necessary. Using a slightly more polar solvent once the main spot begins to elute can help push the "tail" off the column faster.[2]
Data Presentation: Eluent Systems & Expected Rf Values
The following table summarizes typical starting conditions for the purification of this compound and related structures on a silica gel stationary phase.
| Compound Class | Mobile Phase (v/v) | Typical Product Rf | Potential Impurities | Impurity Rf | Citation(s) |
| N-Boc-dibrominated heterocycles | 9:1 Hexanes / Ethyl Acetate | ~0.4 - 0.5 | Mono-brominated starting material, unreacted pyrrole | Higher | [5] |
| N-Boc-pyrrole derivatives | 95:5 Hexanes / Ethyl Acetate | ~0.48 | Non-polar synthesis byproducts | Higher or Lower | [6] |
| Recommended Starting System for TDBPC-C18 | 98:2 to 95:5 Hexanes / Ethyl Acetate | ~0.3 | Tert-butyl 2-bromo-1H-pyrrole-1-carboxylate, starting materials | Variable | |
| Troubleshooting (for streaking) | 95:5:0.5 Hexanes / Ethyl Acetate / Triethylamine | ~0.3 - 0.35 | - | - | [1] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying grams of crude this compound.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 40-63 µm particle size) to a volume of the initial, low-polarity mobile phase (e.g., 98:2 hexanes/ethyl acetate).
-
Stir gently to create a homogenous slurry, ensuring no dry clumps remain.[4]
2. Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool, followed by a thin layer (~1 cm) of sand.[3]
-
Pour the silica slurry into the column. Gently tap the sides of the column to help the silica pack evenly and dislodge any air bubbles.[4]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Add more slurry as needed to reach the desired height. Crucially, never let the solvent level drop below the top of the silica bed. [4]
-
Once packed, add another thin layer of sand on top to protect the silica surface.[4]
3. Loading the Sample (Dry-Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica bed (flash chromatography).
-
Collect the eluent in a series of numbered test tubes or flasks.
-
As the separation progresses, you may need to gradually increase the polarity of the mobile phase (e.g., from 2% to 5% ethyl acetate) to elute your target compound.
5. Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from every few fractions onto a TLC plate.
-
Elute the plate and visualize the spots (e.g., under UV light or using a potassium permanganate stain).
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Overcoming poor solubility of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, focusing on challenges related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
A1: The limited solubility of this compound stems from a combination of its molecular features:
-
Aromatic Pyrrole Core: The planar and rigid aromatic pyrrole ring contributes to strong intermolecular π-π stacking interactions in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.
-
Hydrophobic Groups: The presence of two bromine atoms and a bulky, nonpolar tert-butyl group significantly increases the lipophilicity of the molecule, leading to poor solubility in polar solvents.
-
Lack of Ionizable Groups: The absence of acidic or basic functional groups prevents the formation of more soluble salts.
Q2: In which common organic solvents is this compound expected to have at least partial solubility?
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dioxane
-
Dichloromethane (DCM)
It is likely to have very low solubility in nonpolar solvents like hexanes and limited solubility in moderately polar solvents such as ethyl acetate.
Q3: Can heating improve the solubility of this compound?
A3: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent can help to dissolve this compound. However, it is crucial to be aware of the solvent's boiling point and the thermal stability of the compound to avoid degradation. It is recommended to heat the mixture gradually and with stirring.
Q4: Are there any alternative reagents with better solubility profiles?
A4: If poor solubility continues to be a significant obstacle, you might consider derivatives with solubilizing groups. For instance, replacing the tert-butyl group with a more polar protecting group or introducing solubilizing chains could be a synthetic option. However, this would require additional synthetic steps and may alter the reactivity of the molecule.
Troubleshooting Guides
Issue 1: The compound does not dissolve sufficiently for a reaction (e.g., Suzuki or Sonogashira coupling).
Cause: The chosen solvent may not be optimal for dissolving this compound at the desired concentration.
Solutions:
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Solvent Screening: Perform small-scale solubility tests with a range of solvents. A qualitative assessment can be done by adding a small, known amount of the compound to a fixed volume of solvent and observing its dissolution at room temperature and with gentle heating.
-
Use of a Co-solvent: A mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of a high-boiling point polar aprotic solvent like DMF or DMSO can be added to a less polar solvent like THF or dioxane to increase the overall solvating power.
-
Increase Temperature: As mentioned in the FAQs, carefully heating the reaction mixture can increase the solubility of the starting material. Ensure the temperature is compatible with all reagents and the catalyst system.
-
Higher Dilution: If the reaction allows, using a larger volume of solvent to achieve a lower concentration may be a simple solution.
Issue 2: The compound precipitates out of solution upon cooling or addition of another reagent.
Cause: The solubility of the compound is highly dependent on temperature, or the addition of another reagent (e.g., an aqueous base) is causing it to crash out of the organic solvent.
Solutions:
-
Maintain Temperature: If the compound was dissolved with heating, maintain the reaction temperature to keep it in solution.
-
Slow Addition: When adding a reagent that may decrease solubility, do so slowly and with vigorous stirring to maintain a homogeneous mixture.
-
Phase-Transfer Catalyst: In biphasic reaction mixtures (e.g., organic solvent and aqueous base), a phase-transfer catalyst can help to bring the reactants together at the interface, potentially mitigating the need for high solubility in the organic phase.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents.
| Solvent | Polarity Index | Expected Solubility | Notes |
| Hexane | 0.1 | Very Low | Useful as an anti-solvent for precipitation/recrystallization. |
| Toluene | 2.4 | Low | May have some solubility, especially with heating. |
| Dichloromethane (DCM) | 3.1 | Moderate | A common solvent for organic reactions. |
| Ethyl Acetate | 4.4 | Low to Moderate | Can be used for recrystallization in combination with a nonpolar solvent. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Frequently used in cross-coupling reactions. |
| Acetonitrile | 5.8 | Low to Moderate | |
| N,N-Dimethylformamide (DMF) | 6.4 | High | A good solvent for many polar organic compounds. |
| Dimethyl sulfoxide (DMSO) | 7.2 | High | A strong polar aprotic solvent, but can be difficult to remove. |
Note: This table is based on general principles and observations from related literature. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
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This compound
-
A selection of organic solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, THF, Acetonitrile, DMF, DMSO)
-
Small vials or test tubes
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Vortex mixer
-
Spatula
Procedure:
-
Add approximately 5 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vortex the mixture vigorously for 1 minute at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If solid remains, it is sparingly soluble or insoluble.
-
If the solid did not dissolve at room temperature, gently heat the vial (e.g., in a warm water bath) and observe any changes in solubility.
-
Record your observations for each solvent.
Protocol 2: General Procedure for a Suzuki Coupling Reaction with Poorly Soluble this compound
Objective: To provide a starting point for performing a Suzuki coupling reaction, taking into account the poor solubility of the starting material.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., THF, Dioxane, or a mixture)
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Schlenk flask or other suitable reaction vessel
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the chosen solvent or solvent mixture. Start with a volume that will result in a relatively dilute solution (e.g., 0.1 M).
-
Stir the mixture at room temperature for 10-15 minutes. If the starting material has not dissolved, begin to gently heat the reaction mixture with continued stirring.
-
Heat the reaction to a temperature that is known to be effective for the chosen catalyst and base, but do not exceed the boiling point of the solvent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.
Mandatory Visualization
Caption: A logical workflow for addressing poor solubility issues in experiments.
Technical Support Center: Catalyst Selection for Cross-Coupling with Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for researchers utilizing Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate in cross-coupling reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate stem from the presence of two bromine atoms and the nature of the N-Boc protected pyrrole ring. Key issues include:
-
Selectivity: Achieving selective mono- or di-substitution requires careful control of reaction conditions. The two bromine atoms at the 2- and 5-positions have similar reactivity, making selective mono-arylation, for instance, a significant challenge.
-
Catalyst Inhibition: The pyrrole nitrogen, even when protected, can potentially coordinate with the palladium catalyst, leading to deactivation or reduced catalytic activity.[1]
-
Steric Hindrance: The tert-butyl group of the Boc protecting group can introduce steric bulk, which may influence the approach of coupling partners and the catalyst complex.
Q2: Which cross-coupling reactions are most suitable for functionalizing this dibromopyrrole?
A2: Several palladium-catalyzed cross-coupling reactions are well-suited for this substrate, including:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl and heteroaryl boronic acids and their derivatives.[2][3]
-
Stille Coupling: A robust method for C-C bond formation using organostannanes, known for its tolerance of various functional groups.[4][5]
-
Sonogashira Coupling: The preferred method for introducing alkyne moieties to form C(sp²)-C(sp) bonds.[6][7]
-
Buchwald-Hartwig Amination: A powerful tool for constructing C-N bonds with a diverse scope of primary and secondary amines.[8][9]
Q3: How can I control the selectivity between mono- and di-substitution?
A3: Controlling selectivity is a key aspect of working with this dibrominated substrate. Here are some general strategies:
-
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the coupling partner will favor mono-substitution. For di-substitution, a larger excess (≥ 2.2 equivalents) is typically required.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. Pushing the reaction to completion with longer times and higher temperatures will promote di-substitution.
-
Catalyst and Ligand Choice: In some systems, the choice of a specific catalyst or ligand can influence the selectivity. For instance, a less active catalyst system might favor mono-arylation.
Q4: What is the role of the Boc protecting group, and can it be problematic?
A4: The tert-butoxycarbonyl (Boc) group serves to protect the pyrrole nitrogen, preventing N-H reactivity and improving the substrate's solubility in organic solvents. However, under harsh basic or acidic conditions, or at very high temperatures, the Boc group can be cleaved. It is important to choose reaction conditions that are compatible with the stability of this protecting group.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use of pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or pre-catalysts that readily form Pd(0) can be beneficial. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation. |
| Inappropriate Ligand | For challenging substrates like this dibromopyrrole, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos, XPhos, or RuPhos) are often necessary to promote oxidative addition and reductive elimination.[4][9] |
| Suboptimal Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The base must be strong enough to facilitate the catalytic cycle but not so harsh as to cause substrate decomposition or Boc-group cleavage. |
| Low Reaction Temperature | Many cross-coupling reactions require elevated temperatures (typically 80-120 °C) to overcome the activation energy barrier, especially for less reactive coupling partners. |
| Poor Solubility | Ensure that all reaction components are adequately soluble in the chosen solvent. Aprotic polar solvents like dioxane, THF, or toluene are common choices. For Suzuki couplings, the addition of a co-solvent like water may be necessary to dissolve the inorganic base. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Coupling Partner | This is often due to the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira reactions). | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Dehalogenation (Hydrodehalogenation) | The bromine atom is replaced by a hydrogen atom. This can be caused by certain palladium-hydride species in the reaction mixture or by a protic source in the presence of a strong base. | Ensure anhydrous conditions and use high-purity reagents. The choice of ligand can also influence the propensity for this side reaction. |
| Protodeborylation (in Suzuki Coupling) | The boronic acid is converted back to the corresponding arene before it can couple with the substrate. This is often promoted by water and heat. | Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. |
Catalyst and Condition Selection Tables
The following tables provide a summary of typical catalysts and conditions for various cross-coupling reactions with substrates similar to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling - Representative Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85 (Di-substituted) |
| 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 16 | 92 (Di-substituted) |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 12 | 88 (Di-substituted) |
| Phenylboronic acid (1.1 eq) | Pd₂(dba)₃ (1.5) | P(tBu)₃ (4.5) | KF (3.0) | Dioxane | 80 | 6 | 75 (Mono-substituted) |
Data is representative and compiled from reactions on similar dibromoheterocycles.[2][3]
Table 2: Stille Coupling - Representative Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 80 (Di-substituted) |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 18 | 85 (Di-substituted) |
| (Tributylstannyl)benzene (1.1 eq) | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 90 | 8 | 70 (Mono-substituted) |
Data is representative and based on general Stille coupling protocols for dibromoarenes.[4][5]
Table 3: Sonogashira Coupling - Representative Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 12 | 90 (Di-substituted) |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2.0) | Dioxane | 80 | 16 | 88 (Di-substituted) |
| Phenylacetylene (Copper-free) | Pd(OAc)₂ (2) | dppf (4) | TBAF (2.0) | DMF | 100 | 24 | 85 (Di-substituted) |
Data is representative and based on established Sonogashira coupling methodologies.[6][7]
Table 4: Buchwald-Hartwig Amination - Representative Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.2) | Toluene | 100 | 18 | 95 (Di-substituted) |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 24 | 85 (Di-substituted) |
| Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 20 | 90 (Di-substituted) |
Data is representative and compiled from Buchwald-Hartwig aminations on similar substrates.[8][9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Di-arylation
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Di-stannylation
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the organostannane (2.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general workflow for catalyst selection.
Caption: A troubleshooting guide for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi-res.com [mdpi-res.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of N-Boc-2,5-dibromopyrrole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the functionalization of N-Boc-2,5-dibromopyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of N-Boc-2,5-dibromopyrrole?
A1: The most common and effective methods for the functionalization of N-Boc-2,5-dibromopyrrole are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Sonogashira, and Stille couplings, which allow for the formation of carbon-carbon bonds to introduce a wide variety of substituents at the 2- and 5-positions of the pyrrole ring.
Q2: How can I achieve selective mono-functionalization of N-Boc-2,5-dibromopyrrole?
A2: Achieving selective mono-functionalization over di-functionalization can be challenging. Key strategies include:
-
Stoichiometry Control: Using a slight deficiency or an equimolar amount of the coupling partner (e.g., boronic acid in a Suzuki coupling) can favor mono-substitution.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the first coupling has occurred.
-
Stepwise Synthesis: A reliable method involves a stepwise approach, for example, through a regioselective iodo-desilylation followed by a Suzuki coupling reaction.[1]
Q3: What are the common challenges in the purification of functionalized N-Boc-pyrrole derivatives?
A3: Common purification challenges include:
-
Removal of Palladium Catalyst Residues: Residual palladium can often be removed by column chromatography on silica gel, sometimes with the addition of a small amount of a chelating agent like triethylamine to the eluent.
-
Separation of Mono- and Di-substituted Products: Careful column chromatography is typically required. Optimizing the solvent system is crucial for achieving good separation.
-
Removal of Tin Byproducts (in Stille Coupling): Organotin byproducts are toxic and can be difficult to remove.[2][3] Purification often involves treatment with a fluoride source (e.g., potassium fluoride) to precipitate tin fluoride, followed by filtration and chromatography.
Q4: What are the recommended methods for N-Boc deprotection of the functionalized pyrrole?
A4: The N-Boc group can be removed under acidic conditions. However, the choice of acid and reaction conditions is crucial to avoid decomposition of the pyrrole ring or cleavage of other sensitive functional groups.
-
Standard Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) are commonly used.
-
Milder Conditions: For sensitive substrates, milder acidic conditions or alternative methods may be necessary.
-
Thermolytic Deprotection: Heating the N-Boc pyrrole in a suitable solvent can also effect deprotection, avoiding the need for strong acids.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst or ligand. Pd(dppf)Cl₂ has been shown to be effective for Suzuki couplings involving N-Boc-pyrrole derivatives.[5] |
| Inefficient Base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous and of high purity. |
| Poor Solvent Choice | A mixture of a non-polar organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can be optimized to ensure solubility of all reactants. |
| Low Reaction Temperature | Insufficient temperature can lead to slow or incomplete reaction. Gradually increase the temperature and monitor the reaction progress. |
| De-boronation of Boronic Acid | This side reaction can be prevalent with certain boronic acids. Using a milder base or different solvent system may help. |
| Premature N-Boc Deprotection | If the reaction conditions are too harsh (e.g., high temperature, strongly acidic or basic conditions), the N-Boc group may be cleaved, leading to side products.[6] |
Issue 2: Formation of significant amounts of homocoupled byproduct from the boronic acid.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inappropriate Palladium Catalyst | Some palladium catalysts are more prone to promoting homocoupling. Screening different catalysts may be necessary. |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration. |
Sonogashira Coupling
Issue 1: Low or no yield of the alkynylated pyrrole.
| Possible Cause | Troubleshooting Step |
| Inactive Catalysts | Use fresh palladium and copper(I) catalysts. Ensure the copper(I) iodide is of high purity and free from copper(II) contaminants. |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere. Oxygen promotes the homocoupling of the terminal alkyne (Glaser coupling).[7] |
| Inappropriate Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. The base should be anhydrous and freshly distilled. |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. |
| Volatility of Terminal Alkyne | For low-boiling alkynes like trimethylsilylacetylene, ensure the reaction is performed in a sealed vessel or with an efficient condenser to prevent its evaporation.[8] |
Issue 2: Predominant formation of the alkyne homocoupling (Glaser) product.
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | This is the most common cause. Improve the degassing procedure and ensure a leak-proof inert atmosphere setup. |
| Excess Copper Catalyst | While catalytic, an excess of the copper co-catalyst can sometimes promote homocoupling. Try reducing the amount of CuI. |
| Absence of Palladium Catalyst Activity | If the palladium catalyst is inactive, the copper-catalyzed homocoupling may become the dominant reaction pathway. |
Stille Coupling
Issue 1: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Step |
| Inactive Palladium Catalyst | Use a fresh and active palladium catalyst. Pd(PPh₃)₄ is a common choice. |
| Poorly Reactive Organostannane | The reactivity of the organotin reagent depends on the organic group being transferred. Ensure the organostannane is pure. |
| Inefficient Transmetalation Step | This is often the rate-limiting step. Additives such as Cu(I) salts can sometimes accelerate the reaction. |
| High Temperatures Leading to Decomposition | Stille reactions can sometimes require elevated temperatures, which may lead to decomposition of the starting materials or products.[9] |
Issue 2: Difficulty in removing organotin byproducts.
| Possible Cause | Troubleshooting Step |
| High Toxicity and Low Polarity of Tin Compounds | This is an inherent drawback of the Stille reaction.[2][3] |
| Incomplete Removal by Chromatography | Standard silica gel chromatography may not be sufficient. |
| Solution | Treat the crude reaction mixture with a solution of potassium fluoride in methanol. This will precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration through celite before chromatographic purification. |
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole Derivatives
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | 2 | High | [5] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2.2) | Toluene/H₂O (10:1) | 100 | 2-4 | 55 | [10][11] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | - | 61 | [6] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | - | 85 | [6] |
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₄ is often used for less reactive halides. |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Essential for the catalytic cycle in the traditional method. |
| Base | Et₃N or DIPA | Should be anhydrous and used as the solvent or co-solvent. |
| Solvent | THF, DMF, or the amine base itself | Must be anhydrous and deoxygenated. |
| Temperature | Room Temperature to 60 °C | Dependent on the reactivity of the substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-induced side reactions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-Boc-2,5-dibromopyrrole (Mono-substitution):
-
To an oven-dried Schlenk flask, add N-Boc-2,5-dibromopyrrole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., DME or a mixture of toluene and water).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of N-Boc-2,5-dibromopyrrole (Di-substitution):
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-2,5-dibromopyrrole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and copper(I) iodide (10 mol%).
-
Add the anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (2.2-2.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting failed reactions with Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during reactions with this compound, such as low yields, incomplete reactions, and unexpected side products in cross-coupling and deprotection steps.
1. My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Steps:
-
Starting Material Integrity: Ensure the quality of your dibromopyrrole, boronic acid, and palladium catalyst. Boronic acids, in particular, can degrade over time, a process known as deborylation, which prevents the cross-coupling from occurring.[1]
-
Solubility Issues: The dibromopyrrole starting material can have poor solubility in common organic solvents.[1] Consider using higher boiling point solvents like DMF, dioxane, or toluene at elevated temperatures to improve solubility. Chlorinated aromatics such as chlorobenzene or 1,2-dichlorobenzene can also be effective for solubilizing similar aromatic compounds.[1]
-
Choice of Base: The base is crucial for the activation of the boronic acid. If you are observing ester cleavage as a side reaction, consider switching to a milder base like potassium fluoride (KF).[1] However, be aware that this may slow down the reaction rate.[1] For anhydrous couplings, a small amount of water may be necessary when using bases like K₃PO₄.[2]
-
Catalyst and Ligand System: Not all palladium catalysts are equally effective. If using a standard catalyst like Pd(PPh₃)₄ fails, consider screening other catalysts or ligand systems. Buchwald ligands and trialkyl phosphines are known to accelerate the oxidative addition step, which can be beneficial.[2]
-
Reaction Temperature: Insufficient heating can lead to incomplete reactions. If your starting materials are stable at higher temperatures, consider increasing the reaction temperature to drive the reaction to completion.[3]
-
Dehalogenation Side Reaction: An unusual dehalogenation of similar bromopyrrole compounds under Suzuki coupling conditions has been observed.[4] This can be suppressed by ensuring the pyrrole nitrogen is protected.[4]
2. I am observing the formation of a mono-substituted product instead of the desired di-substituted product in my cross-coupling reaction. How can I favor the di-substitution?
Formation of the mono-substituted product is a common issue when working with di-halogenated substrates.
Potential Solutions:
-
Reaction Stoichiometry: Increase the equivalents of the coupling partner (e.g., boronic acid in a Suzuki coupling or the organostannane in a Stille coupling) and the base. Using a slight excess can help drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can provide the necessary energy to overcome the activation barrier for the second coupling reaction, which is often slower than the first.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve the conversion to the di-substituted product.
3. During my Suzuki coupling, the Boc protecting group is being cleaved. How can I prevent this?
Cleavage of the Boc (tert-butoxycarbonyl) group can occur under the reaction conditions, especially if they are too harsh or if the workup is acidic.[4]
Preventative Measures:
-
Milder Base: As mentioned, using a milder base like KF or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃ can help prevent Boc deprotection.[1][3]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may prevent the cleavage of the temperature-sensitive Boc group.
-
Careful Workup: Ensure that the reaction workup is performed under neutral or slightly basic conditions. Avoid acidic washes until the desired product is isolated.
4. My Stille coupling reaction is not proceeding as expected. What are some key parameters to check?
The Stille reaction is a versatile C-C bond-forming reaction, but its success depends on several factors.[5][6]
Key Parameters to Optimize:
-
Catalyst System: The Stille reaction is catalyzed by palladium(0) complexes.[6][7] Common catalysts include Pd(PPh₃)₄ and Pd(dba)₂.[7] The choice of ligand can also be critical, with bulky, electron-rich phosphines often improving reaction outcomes.[8]
-
Organostannane Reagent: The purity and reactivity of the organostannane reagent are crucial. While generally stable to air and moisture, they can be highly toxic and should be handled with care.[5]
-
Solvent: The choice of solvent can influence the reaction rate and outcome. Common solvents for Stille couplings include THF, DMF, and toluene.
-
Additives: In some cases, additives like Cu(I) salts can significantly enhance the reactivity of aryl bromides in Stille couplings.[8]
5. I am having trouble with the Boc deprotection of my substituted pyrrole. What are the recommended conditions?
The Boc group is an acid-labile protecting group, and its removal is a common final step in a synthetic sequence.
Recommended Deprotection Methods:
-
Trifluoroacetic Acid (TFA): A common and effective method is to treat the Boc-protected pyrrole with a mixture of TFA and a solvent like dichloromethane (DCM).[9][10] The reaction is typically fast and occurs at room temperature.[10] The mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine.[9][11]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like dioxane or ethyl acetate, or even an aqueous HCl solution, can also be used for Boc deprotection.[10][12]
-
Milder, Non-Acidic Methods: For substrates that are sensitive to strong acids, other deprotection methods can be employed. These include using zinc bromide (ZnBr₂) in DCM or trimethylsilyl iodide (TMSI).[10] Oxalyl chloride in methanol has also been reported as a mild deprotection agent.[12]
| Reagent/Conditions | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-12 hours | A very common and effective method.[10] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Water | Room Temperature | 2 hours | Can be used as a solution in an organic solvent or as an aqueous solution.[10] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | A milder alternative for acid-sensitive substrates.[10] |
| Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | A mild deprotection strategy.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the boronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like Cs₂CO₃ (2.2 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a 10:1 mixture of toluene and water.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 2 to 4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection using TFA
This protocol describes a standard method for the removal of the Boc protecting group.
-
Reaction Setup: Dissolve the Boc-protected pyrrole (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM, to the solution at room temperature.[9][13]
-
Reaction Execution: Stir the reaction mixture for 2 hours or until TLC analysis shows the complete disappearance of the starting material.[13]
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting product is often the TFA salt of the deprotected amine.[11] If the free amine is desired, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Isolation: Dry the organic layer, filter, and concentrate to obtain the deprotected pyrrole.
Visualized Workflows and Logic
Troubleshooting a Failed Suzuki Coupling Reaction
Caption: A flowchart for troubleshooting failed Suzuki coupling reactions.
Decision Tree for Boc Deprotection
Caption: A decision-making guide for selecting Boc deprotection conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (Tert-butyl 1H-pyrrole-1-carboxylate) | 1. Inactive N-Bromosuccinimide (NBS).2. Insufficient reaction time or temperature.3. Presence of radical inhibitors. | 1. Use freshly recrystallized NBS.2. Monitor the reaction by TLC and consider extending the reaction time or allowing the reaction to slowly warm to room temperature.3. Ensure all glassware is clean and free of contaminants. |
| Formation of significant amounts of mono-brominated impurity (Tert-butyl 2-bromo-1H-pyrrole-1-carboxylate) | 1. Insufficient amount of NBS.2. Reaction temperature is too low or reaction time is too short. | 1. Ensure at least 2.0 equivalents of NBS are used.2. Allow the reaction to proceed for a longer duration at 0 °C or let it warm to room temperature and stir for several hours. |
| Presence of multiple unidentified by-products | 1. Reaction temperature is too high, leading to decomposition.2. Presence of moisture, which can react with NBS. | 1. Maintain the reaction temperature at or below room temperature.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in separating the product from the mono-brominated impurity by column chromatography | 1. The polarity of the eluent is too high.2. The column is overloaded. | 1. Use a less polar eluent system, such as a gradient of ethyl acetate in hexanes (starting from 100% hexanes).2. Use a larger column or reduce the amount of crude material loaded. |
| Product "oils out" during recrystallization | 1. The chosen solvent is not ideal.2. The solution is too concentrated. | 1. Try a mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes.2. Add a small amount of the less polar solvent (hexanes) to the hot solution until turbidity is observed, then allow it to cool slowly. |
| Low yield of purified product | 1. Incomplete reaction.2. Loss of product during workup and purification steps. | 1. Monitor the reaction to completion using TLC.2. Ensure efficient extraction and minimize transfers. Collect all fractions containing the product during chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are the unreacted starting material, Tert-butyl 1H-pyrrole-1-carboxylate, and the mono-brominated intermediate, Tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. The formation of the mono-brominated species is a primary challenge due to the stepwise nature of the electrophilic bromination.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a non-polar eluent system, such as 10% ethyl acetate in hexanes. The dibrominated product will have a higher Rf value (be less polar) than the mono-brominated intermediate and the starting material.
Q3: What is the role of the Boc (tert-butoxycarbonyl) protecting group?
The Boc group on the pyrrole nitrogen serves two main purposes. First, it deactivates the pyrrole ring slightly, which helps to control the highly reactive nature of the pyrrole towards electrophilic substitution, thus preventing polymerization and other side reactions. Second, it improves the solubility of the pyrrole derivatives in organic solvents, facilitating handling and purification.
Q4: Can I use other brominating agents besides N-Bromosuccinimide (NBS)?
While other brominating agents like bromine (Br₂) can be used, NBS is generally preferred for this reaction. NBS is a solid and is easier and safer to handle than liquid bromine. It also provides a slow, controlled source of electrophilic bromine, which can help to minimize the formation of over-brominated by-products.
Q5: What are the expected ¹H NMR chemical shifts for the product and the main impurity?
-
This compound (Product):
-
Singlet for the two equivalent pyrrole protons (H3 and H4) around δ 6.2-6.4 ppm.
-
Singlet for the nine equivalent protons of the tert-butyl group around δ 1.6 ppm.
-
-
Tert-butyl 2-bromo-1H-pyrrole-1-carboxylate (Impurity):
-
Three distinct signals for the pyrrole protons.
-
Singlet for the nine protons of the tert-butyl group, which will be at a slightly different chemical shift than the product.
-
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Tert-butyl 1H-pyrrole-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve Tert-butyl 1H-pyrrole-1-carboxylate (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (2.1 eq.) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled solution of the pyrrole derivative over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a slurry packing method with hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration to 5-10%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Dissolve the crude or partially purified product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway showing the formation of the mono-brominated impurity and the desired dibrominated product.
Technical Support Center: Synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, with a focus on scaling up the procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended brominating agent for a scalable synthesis of this compound?
For large-scale synthesis, N-Bromosuccinimide (NBS) is the most commonly recommended agent. It is a crystalline solid that is easier and safer to handle in large quantities compared to liquid bromine. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another solid alternative that can be effective.[1] While elemental bromine can be used, it is highly corrosive, volatile, and can be less selective, posing significant handling challenges at scale.
Q2: My main issue is the formation of impurities like the mono-bromo and tri-bromo species. How can I improve the selectivity for the desired 2,5-dibromo product?
Over-bromination is the most common challenge due to the high reactivity of the pyrrole ring, even with the electron-withdrawing Boc protecting group.[2] To enhance selectivity, consider the following critical parameters:
-
Temperature Control: Maintaining a low reaction temperature is crucial. Conducting the reaction between -78°C and 0°C significantly favors the desired dibromination over side reactions.[2]
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise or in portions to the solution of N-Boc-pyrrole. This maintains a low concentration of the electrophile and minimizes localized areas of high concentration that lead to over-bromination.
-
Stoichiometry: Use precise stoichiometry. A slight excess of the brominating agent (around 2.05 - 2.2 equivalents) is typically required to drive the reaction to completion, but a large excess will promote the formation of tri- and tetra-brominated species.
-
Reagent Purity: Ensure you are using high-purity or freshly recrystallized NBS. Decomposed NBS can release bromine, leading to uncontrolled and less selective reactions.[2]
Q3: The yield of my reaction is consistently low. What are the potential causes and how can I address them?
Low yields can stem from several factors. Refer to the troubleshooting table and workflow diagram below for a systematic approach. Key areas to investigate include:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method to ensure the starting material is fully consumed before quenching.
-
Reagent Decomposition: As mentioned, old or impure NBS can be less effective.[2]
-
Sub-optimal Temperature: While low temperatures are key for selectivity, a temperature that is too low may lead to a very slow or stalled reaction. Find the optimal balance for your specific setup.
-
Work-up Losses: Ensure efficient extraction of the product from the aqueous phase during work-up. The product may have some solubility in the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.
-
Purification Issues: The choice of purification method is critical. While chromatography is effective at the lab scale, it is not ideal for large quantities. Developing a robust recrystallization protocol is essential for minimizing losses during purification at scale.
Q4: What are the best practices for work-up and purification when scaling up?
-
Quenching: Upon reaction completion, the excess brominating agent must be quenched. A saturated aqueous solution of sodium thiosulfate is commonly used for this purpose.
-
Extraction: Use a suitable organic solvent like diethyl ether or ethyl acetate for extraction. Perform multiple extractions to maximize product recovery.
-
Washing: Wash the combined organic layers with brine to remove residual water, which can be critical for subsequent crystallization.
-
Purification: For multi-gram or kilogram scale, recrystallization is preferred over chromatography. Hexanes or heptane are common solvents for recrystallizing the final product. A solvent/anti-solvent system may also be effective.
Q5: I am observing an unexpected isomer, such as a 3,4-dibromo or 2,4-dibromo pyrrole. What is the likely cause?
The formation of isomers other than the 2,5-dibromo product is less common but can occur, particularly under acidic conditions. This can cause the Boc-protected silylated pyrroles to rearrange from the 2,5- to the 2,4-isomer.[1] Ensure that the reaction and work-up conditions remain neutral or basic to avoid acid-catalyzed migration of the bromo substituents.
Data Presentation
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Equivalents | Typical Solvent | Typical Temperature | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | 2.05 - 2.2 | THF, DCM | -78°C to 0°C | Adv: Solid, easy to handle, good selectivity. Disadv: Purity is critical; can decompose.[2] |
| Bromine (Br₂) | ~2.0 | DCM, Acetic Acid | -10°C to RT | Adv: Inexpensive. Disadv: Highly corrosive, volatile, difficult to handle at scale, often less selective. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ~1.05 | DCM | 0°C to RT | Adv: Solid, high bromine content by weight. Disadv: Can be less commonly available.[1] |
Table 2: Troubleshooting Guide for Scaling Up Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Impure brominating agent. 3. Sub-optimal temperature. 4. Losses during work-up/purification. | 1. Monitor reaction by TLC/GC/LCMS until starting material is consumed. 2. Use freshly recrystallized NBS.[2] 3. Experiment with slightly higher temperatures if the reaction stalls (e.g., -40°C instead of -78°C). 4. Perform multiple extractions; develop an optimized crystallization protocol. |
| Poor Selectivity (Over-bromination) | 1. Reaction temperature too high. 2. Rapid addition of brominating agent. 3. Excess brominating agent used. | 1. Maintain temperature below 0°C, preferably -78°C.[2] 2. Add brominating agent solution dropwise over an extended period (e.g., 1-2 hours). 3. Use a maximum of 2.2 equivalents of NBS. |
| Poor Selectivity (Under-bromination) | 1. Insufficient brominating agent. 2. Reaction not run to completion. 3. Impure/decomposed reagent. | 1. Ensure at least 2.05 equivalents of active brominating agent are used. 2. Increase reaction time or slightly raise the temperature. 3. Use fresh, high-purity reagents. |
| Product Decomposition | 1. Harsh work-up conditions (e.g., strong acid/base). 2. High temperatures during solvent removal or drying. | 1. Use mild aqueous washes (e.g., saturated sodium bicarbonate, water, brine). 2. Concentrate the product under reduced pressure at low temperatures (<40°C). |
Experimental Protocols
Detailed Protocol for Scalable Synthesis using NBS
This protocol is a representative method for the synthesis of this compound.
Materials:
-
tert-Butyl 1H-pyrrole-1-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq), recrystallized
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or Heptane (for recrystallization)
Procedure:
-
Reaction Setup: In an appropriately sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve tert-butyl 1H-pyrrole-1-carboxylate (1.0 eq) in anhydrous THF (or DCM) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
NBS Addition: In a separate flask, dissolve NBS (2.1 eq) in a minimal amount of anhydrous THF. Add this solution to the addition funnel and add it dropwise to the cooled pyrrole solution over 1-2 hours, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C. Monitor the progress by TLC (e.g., using 10% EtOAc/Hexanes as eluent) or LCMS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate while the mixture is still cold. Allow the mixture to warm to room temperature with stirring.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which is often a solid or a thick oil that solidifies upon standing.
-
Recrystallize the crude solid from hot hexanes or heptane to yield this compound as a white to off-white crystalline solid.
-
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Reaction Pathway & Side Products
Caption: Main reaction pathway and key side products.
References
Validation & Comparative
Reactivity of Dihalopyrroles: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrrole scaffolds is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. Dihalopyrroles serve as versatile building blocks in this endeavor, with their reactivity in cross-coupling reactions being a critical parameter for synthetic strategy. This guide provides an objective comparison of the reactivity of dibromopyrroles with other dihalopyrroles—specifically dichloropyrroles and diiodopyrroles—in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. The information presented herein is supported by established chemical principles and available experimental data.
The Halogen Reactivity Trend: A Fundamental Principle
The reactivity of dihalopyrroles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The rate-determining step in these catalytic cycles is often the oxidative addition of the C-X bond to the palladium(0) catalyst. Weaker C-X bonds undergo this oxidative addition more readily, leading to faster reaction rates and often allowing for milder reaction conditions. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.
This bond strength disparity directly translates to a general reactivity trend for dihalopyrroles in cross-coupling reactions:
Diiodopyrroles > Dibromopyrroles > Dichloropyrroles
This trend implies that diiodopyrroles are the most reactive, often reacting at lower temperatures and with a broader range of coupling partners. Conversely, dichloropyrroles are the least reactive and typically require more forcing conditions, such as higher temperatures and more specialized, electron-rich phosphine ligands to facilitate the challenging C-Cl bond activation. Dibromopyrroles offer a balance of reactivity and stability, making them widely used and often the substrate of choice for many applications.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies across all dihalopyrroles under identical conditions are limited in the literature, we can infer their relative performance based on the known reactivity trends and data from analogous heterocyclic systems. The following sections provide an overview of what can be expected for each reaction type.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of dihalopyrroles, this reaction is instrumental in the synthesis of di- and triarylsubstituted pyrroles.[1]
General Reactivity Comparison:
| Dihalopyrrole | Expected Reactivity | Typical Reaction Conditions |
| Diiodopyrrole | Highest | Room temperature to mild heating (e.g., 40-60 °C). Can often be achieved with less active palladium catalysts. |
| Dibromopyrrole | Intermediate | Mild to moderate heating (e.g., 60-100 °C). A wide range of palladium catalysts and ligands are effective. |
| Dichloropyrrole | Lowest | Higher temperatures (e.g., >100 °C) and highly active, sterically hindered phosphine ligands are often required. |
Quantitative Data for Dibromopyrroles:
| Pyrrole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Methyl 4,5-dibromopyrrole-2-carboxylate | 4-tert-butylphenyl boronic acid | Pd₂(dba)₃ / tri(2-furyl)phosphine | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 / 12 | 86 | [1] |
| Ethyl 3,4,5-tribromopyrrole-2-carboxylate | Phenylboronic acid | Pd₂(dba)₃ / tri(2-furyl)phosphine | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 / 12 | 65 | [1] |
| 4,5-Dibromo-2-nitropyrrole | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / tri(2-furyl)phosphine | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 / 12 | 84 | [1] |
| 2,3-Dibromopyrrole | 4-tert-butylphenyl boronic acid | Pd₂(dba)₃ / tri(2-furyl)phosphine | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 / 12 | 68 | [1] |
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, utilizing organostannanes as coupling partners.[2][3] This reaction is known for its tolerance of a wide variety of functional groups.
General Reactivity Comparison:
| Dihalopyrrole | Expected Reactivity | Typical Reaction Conditions |
| Diiodopyrrole | Highest | Room temperature to mild heating. Often proceeds with high efficiency. |
| Dibromopyrrole | Intermediate | Moderate heating is typically required. |
| Dichloropyrrole | Lowest | Requires higher temperatures and often the use of additives like Cu(I) salts to facilitate transmetalation. |
While specific comparative data for dihalopyrroles in the Stille reaction is scarce, the general reactivity trend is expected to hold true.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, which are prevalent in pharmaceuticals.[4][5]
General Reactivity Comparison:
| Dihalopyrrole | Expected Reactivity | Typical Reaction Conditions |
| Diiodopyrrole | Highest | Can often be achieved at lower temperatures and with a broader range of amines. |
| Dibromopyrrole | Intermediate | Moderate heating and the use of appropriate bulky phosphine ligands are common. |
| Dichloropyrrole | Lowest | Requires highly active catalyst systems, often employing specialized ligands, and higher reaction temperatures. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, which can be adapted for dihalopyrrole substrates. Optimization of the specific catalyst, ligand, base, solvent, and temperature will be necessary for a given dihalopyrrole and coupling partner.
General Protocol for Suzuki-Miyaura Coupling of a Dibromopyrrole
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromopyrrole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling of a Dibromopyrrole
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromopyrrole (1.0 equiv) and the organostannane (1.1-1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
For less reactive substrates, a copper(I) co-catalyst (e.g., CuI) may be added.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction, often with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Dibromopyrrole
-
In a glovebox or under an inert atmosphere, combine the dibromopyrrole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) in a dry Schlenk flask.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice of dihalopyrrole for cross-coupling reactions is a critical decision in synthetic design. While dibromopyrroles represent a versatile and widely used class of substrates, a deeper understanding of the reactivity of their dichloro- and diiodo- counterparts can open up new avenues for chemical synthesis. Diiodopyrroles offer the highest reactivity, enabling reactions under the mildest conditions, which is particularly advantageous for sensitive substrates. Dichloropyrroles, while more challenging to activate, are often more cost-effective and can be successfully employed with the appropriate choice of advanced catalyst systems. By carefully considering the inherent reactivity of the carbon-halogen bond and optimizing reaction conditions, researchers can effectively utilize the full spectrum of dihalopyrroles to access a diverse range of functionalized pyrrole derivatives.
References
- 1. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to Pyrrole Protecting Groups: Spotlight on Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. In the realm of pyrrole chemistry, a scaffold prevalent in pharmaceuticals and functional materials, the choice of an appropriate N-protecting group is critical for achieving desired reactivity and selectivity. This guide provides an objective comparison of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a versatile building block, with other commonly employed protected pyrroles, supported by experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of pyrroles due to its facile introduction, general stability to a range of non-acidic reagents, and mild deprotection conditions.[1][2] this compound serves as a valuable intermediate, enabling selective functionalization at the 2- and 5-positions of the pyrrole ring through various cross-coupling reactions. This guide will compare the performance of the Boc protecting group in this context against other common choices, namely the tosyl (Ts) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.
Ease of Introduction and Deprotection: A Comparative Overview
The selection of a protecting group is often governed by the ease and efficiency of its installation and subsequent removal. The Boc, Ts, and SEM groups offer distinct advantages and disadvantages in this regard.
| Protecting Group | Typical Introduction Conditions | Typical Deprotection Conditions | Representative Yield (%) |
| Boc | (Boc)₂O, DMAP (cat.), CH₂Cl₂ or THF, rt | TFA/CH₂Cl₂ or HCl/dioxane, rt | >95 |
| Ts | TsCl, NaH, THF, 0 °C to rt | Cs₂CO₃, THF/MeOH, rt or reflux | 99 |
| SEM | SEMCl, NaH, DMF, 0 °C | TBAF, THF, rt or reflux; or TFA, CH₂Cl₂, rt | 95-98 |
Table 1: Comparison of Introduction and Deprotection Methods for Common Pyrrole Protecting Groups. Yields are representative and can vary based on the specific substrate and reaction conditions.
Stability Under Common Reaction Conditions
A crucial aspect of a protecting group's utility is its stability under a variety of reaction conditions. The Boc group is known for its stability towards basic and nucleophilic reagents but is labile under acidic conditions. In contrast, the Ts group is more robust towards acidic conditions but can be cleaved by strong bases. The SEM group offers a good balance of stability and can be removed under specific fluoride-mediated or acidic conditions.[3]
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, NaOMe) | Organometallic Reagents (e.g., n-BuLi, Grignards) | Palladium Cross-Coupling Conditions |
| Boc | Labile | Stable | Generally Stable | Stable |
| Ts | Stable | Labile (with strong base) | Stable | Stable |
| SEM | Labile (with strong acid) | Stable | Stable | Stable |
Table 2: General Stability of Protected Pyrroles under Various Reaction Conditions.
Performance in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 2- and 5-positions. The choice of protecting group can influence the efficiency and outcome of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The following table summarizes representative conditions and yields for the coupling of protected 2,5-dibromopyrroles with arylboronic acids.
| Protecting Group | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Boc | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 84-92 |
| Ts | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| SEM | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Protected 2,5-Dibromopyrroles.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrroles.
| Protecting Group | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Boc | Pd(PPh₃)₂Cl₂ | CuI | Et₃N/THF | rt to 50 | 75-85 | |
| Ts | Pd(PPh₃)₄ | CuI | i-Pr₂NH/THF | 60 | 80-90 | |
| SEM | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | 80 | 85-95 |
Table 4: Representative Conditions for Sonogashira Coupling of Protected 2,5-Dibromopyrroles.
Experimental Protocols
Synthesis of this compound
To a solution of 2,5-dibromo-1H-pyrrole (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred at 0 °C for 30 minutes, after which di-tert-butyl dicarbonate (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 eq), the corresponding arylboronic acid (2.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq) in a 4:1:1 mixture of toluene/ethanol/water is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired 2,5-diaryl-1H-pyrrole-1-carboxylate.
Deprotection of the Boc Group
The N-Boc protected pyrrole (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane. The solution is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual acid. The crude product is then purified as necessary. For substrates sensitive to strong acid, a solution of HCl in dioxane (4 M) can be used as an alternative.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key transformations discussed in this guide.
Caption: General workflow for the protection, functionalization, and deprotection of pyrroles.
Caption: Comparative performance of protecting groups in common cross-coupling reactions.
Conclusion
The choice of a protecting group for pyrrole is a critical decision in the design of a synthetic route. This compound offers a compelling balance of stability, ease of handling, and versatility in a range of synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. While the tosyl group provides enhanced stability to acidic conditions and the SEM group offers orthogonal deprotection strategies, the Boc group often represents a practical and efficient choice for many applications. This guide provides a framework for researchers to make informed decisions based on the specific requirements of their synthetic targets.
References
A Comparative Guide to the Functionalization of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of cross-coupling reactions for the synthesis of 2,5-disubstituted pyrroles, including comparative data and detailed experimental protocols.
The N-Boc protected 2,5-dibromopyrrole, Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, serves as a versatile building block for the synthesis of a diverse array of 2,5-disubstituted pyrrole derivatives. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, particularly as kinase inhibitors. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the functionalization of this dibrominated pyrrole core.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the nature of the substituents introduced at the 2- and 5-positions of the pyrrole ring. The following tables summarize typical reaction conditions and yields for these transformations, providing a basis for comparison. It is important to note that reaction conditions often require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2,5-Diarylpyrroles
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the dibromopyrrole and various aryl or heteroaryl boronic acids or esters. This reaction is widely used due to its tolerance of a broad range of functional groups and the commercial availability of the reagents.[1][2] Regioselective and double coupling reactions are possible, allowing for the synthesis of both symmetrical and unsymmetrical 2,5-diarylpyrroles.[3][4]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 (di-substituted) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | ~80-90 (di-substituted) |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 24 | ~70-85 (di-substituted) |
Note: Yields are approximate and based on typical Suzuki couplings of similar dibrominated heterocycles. Optimization is often required for specific substrates.
Table 2: Sonogashira Coupling for the Synthesis of 2,5-Dialkynylpyrroles
The Sonogashira reaction facilitates the formation of carbon-carbon bonds between the dibromopyrrole and terminal alkynes, leading to the synthesis of 2,5-dialkynylpyrrole derivatives. These products are valuable intermediates for the synthesis of more complex molecules and materials. Copper co-catalysis is often employed, although copper-free conditions have also been developed.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | ~75-90 (di-substituted) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | TBAF | DMF | 80 | 12 | ~70-85 (di-substituted) |
| 3 | 1-Heptyne | PdCl₂(dppf) (4) | CuI (8) | DIPA | Toluene | 90 | 16 | ~65-80 (di-substituted) |
Note: Yields are generalized from Sonogashira reactions on similar substrates and may vary.
Table 3: Buchwald-Hartwig Amination for the Synthesis of 2,5-Diaminopyrroles
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 2- and 5-positions of the pyrrole ring. This reaction is a powerful tool for synthesizing compounds with potential biological activity.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~70-85 (di-substituted) |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Dioxane | 110 | 24 | ~65-80 (di-substituted) |
| 3 | Benzylamine | PdCl₂(dppf) (4) | - | Cs₂CO₃ | THF | 80 | 20 | ~60-75 (di-substituted) |
Note: Yields are estimates based on typical Buchwald-Hartwig aminations and are substrate-dependent.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions. Researchers should optimize conditions for their specific substrates.
General Procedure for Double Suzuki-Miyaura Coupling:
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dioxane/water, 4:1, 10 mL) is added the arylboronic acid (2.2-2.5 mmol), a base (e.g., K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to the desired temperature (e.g., 90-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Double Sonogashira Coupling:
In a dry flask, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol) are dissolved in a degassed solvent (e.g., THF or DMF, 10 mL) under an inert atmosphere. A base (e.g., triethylamine or diisopropylamine, 3.0 mmol) and the terminal alkyne (2.2-2.5 mmol) are then added. The reaction mixture is stirred at the appropriate temperature (e.g., 60-90 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Double Buchwald-Hartwig Amination:
A mixture of this compound (1.0 mmol), the amine (2.2-2.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.03 mmol), and a base (e.g., NaOtBu, 3.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 10 mL) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Signaling Pathway Inhibition by 2,5-Disubstituted Pyrrole Derivatives
Many 2,5-disubstituted pyrrole derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. The products derived from this compound are scaffolds of interest for developing targeted cancer therapies.[5][6][7]
VEGFR and PDGFR Signaling Pathways
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels) and tumor growth.[5][8][9] Many small-molecule inhibitors targeting these receptors contain a pyrrole core.[5][7] Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole moiety that inhibits both VEGFR and PDGFR.[7]
Caption: Inhibition of VEGFR and PDGFR signaling by 2,5-disubstituted pyrrole derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and prevent apoptosis. Aberrant activation of this pathway is common in many cancers.[10][11][12] Pyrrole-containing compounds have been developed as inhibitors of key kinases in this pathway, such as MEK and ERK.[11]
Caption: Inhibition of the MAPK/ERK signaling pathway by 2,5-disubstituted pyrrole derivatives.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of 2,5-disubstituted pyrroles via palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—allows for the introduction of diverse functionalities, leading to compounds with significant potential in drug discovery, particularly as kinase inhibitors targeting key cancer-related signaling pathways. The provided protocols and comparative data serve as a foundation for researchers to explore the rich chemistry of this versatile scaffold.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 6. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition | MDPI [mdpi.com]
- 11. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of Tert-butyl 2,5-dihalo-1H-pyrrole-1-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. This guide provides a comparative analysis of analytical techniques for the characterization of N-Boc-protected dihalogenated pyrroles, a class of compounds with significant potential in medicinal chemistry. While the specific X-ray crystal structure of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is not publicly available, this guide utilizes the closely related structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate as a prime exemplar for single-crystal X-ray diffraction analysis. This analogue, also a di-halogenated N-Boc protected aromatic heterocycle, offers valuable insights into the structural nuances that can be elucidated by this powerful technique.
This guide will delve into a side-by-side comparison of three cornerstone analytical methods: Single-Crystal X-ray Diffraction (SC-XRD), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the strengths and limitations of each technique in the context of characterizing these halogenated pyrrole derivatives, supported by detailed experimental protocols and data presented in a clear, comparative format.
At a Glance: Comparing Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing | Molecular weight, fragmentation patterns, elemental composition (from isotopic patterns), separation of mixtures | Detailed connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution, quantification |
| Sample Requirements | High-quality single crystal | Volatile and thermally stable sample | Soluble sample in a suitable deuterated solvent |
| Destructive? | No | Yes | No |
| Key Advantage | Unambiguous determination of absolute structure | High sensitivity and ability to analyze complex mixtures | Provides detailed information about the chemical environment of each atom in solution |
| Key Limitation | Crystal growth can be a significant challenge | Not suitable for non-volatile or thermally labile compounds; fragmentation can be complex | Can be less sensitive than MS; complex spectra for large molecules |
Deep Dive: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a precise electron density map and, from that, a detailed atomic model.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the structural determination of a small organic molecule like a dihalogenated N-Boc-pyrrole derivative involves the following steps:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. For tert-butyl 3,6-diiodocarbazole-9-carboxylate, crystals were obtained from a solution in CDCl3.[1]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized (e.g., using a mirror monochromator), and directed at the crystal.[1] The crystal is rotated, and diffraction data are collected at various orientations. For the analogue, data was collected at a temperature of 100 K.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Crystallographic Data for tert-butyl 3,6-diiodocarbazole-9-carboxylate*
The following tables summarize the key crystallographic data for this analogue, providing a clear example of the quantitative information obtainable from an SC-XRD experiment.[1]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅I₂NO₂ |
| Formula Weight | 519.10 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9611 (3) |
| b (Å) | 11.9737 (5) |
| c (Å) | 12.0697 (4) |
| α (°) | 65.618 (4) |
| β (°) | 78.588 (3) |
| γ (°) | 74.826 (4) |
| Volume (ų) | 884.25 (6) |
| Z | 2 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| R_int | 0.038 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0286, wR₂ = 0.0632 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| I1 - C3 | 2.092 (4) | C4 - C3 - I1 | 119.5 (3) |
| I2 - C6 | 2.104 (4) | C5 - C6 - I2 | 120.3 (3) |
| N1 - C1 | 1.404 (6) | O2 - C1 - N1 | 110.3 (4) |
| C1 - O1 | 1.201 (6) | O1 - C1 - N1 | 125.1 (5) |
| C1 - O2 | 1.330 (5) | O1 - C1 - O2 | 124.6 (5) |
Alternative Characterization Techniques
While SC-XRD provides the ultimate structural detail, other techniques are indispensable for routine characterization, mixture analysis, and for compounds that are difficult to crystallize.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and thermally stable compounds.
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Fragmentation: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
For halogenated compounds, the isotopic pattern in the mass spectrum is particularly informative. For instance, bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, leading to a characteristic M and M+2 pattern for fragments containing a single bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is detected and recorded as a free induction decay (FID).
-
Data Processing: The FID is converted into a spectrum by a Fourier transform.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are analyzed to elucidate the molecular structure.
For N-Boc-protected pyrroles, the ¹H NMR spectrum would typically show characteristic signals for the pyrrole ring protons and the tert-butyl group. The presence of halogen atoms would influence the chemical shifts of the adjacent protons.
Conclusion
The choice of analytical technique for the characterization of tert-butyl 2,5-dihalo-1H-pyrrole-1-carboxylate derivatives depends on the specific information required. Single-crystal X-ray diffraction provides the most definitive structural information but is contingent on obtaining suitable crystals. GC-MS is a highly sensitive method for identification and for analyzing mixtures of volatile compounds. NMR spectroscopy is unparalleled for elucidating the detailed structure and connectivity of molecules in solution. For comprehensive characterization, a combination of these techniques is often employed, with each method providing complementary and corroborating data to build a complete picture of the molecule's identity and structure.
References
A Comparative Guide to Alternatives for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pyrrole-containing molecules, Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate stands as a pivotal building block, particularly in palladium-catalyzed cross-coupling reactions. However, the pursuit of optimal reaction efficiency, yield, and substrate scope necessitates an exploration of alternative reagents. This guide provides an objective comparison of this compound with its dihalo- and bis(triflate) analogs, supported by available experimental data and established chemical principles.
Reactivity and Performance Comparison
The choice of leaving group on the pyrrole ring significantly impacts the rate and success of cross-coupling reactions. The generally accepted order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy. While direct, side-by-side comparative studies are limited, we can infer performance based on this principle and isolated experimental results.
Table 1: Comparison of N-Boc-2,5-disubstituted Pyrroles in Suzuki-Miyaura Coupling
| Reagent | Leaving Group | Relative Reactivity | Typical Yields | Key Considerations |
| Tert-butyl 2,5-diiodo-1H-pyrrole-1-carboxylate | Iodo | Highest | Generally high | More reactive, potentially leading to side reactions. Substrate can be less stable. |
| This compound | Bromo | Moderate | Good to Excellent | A good balance of reactivity and stability, widely used. [1][2] |
| Tert-butyl 2,5-dichloro-1H-pyrrole-1-carboxylate | Chloro | Lower | Moderate to Good | Less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, more active catalysts).[3] |
| Tert-butyl 2,5-bis(triflyloxy)-1H-pyrrole-1-carboxylate | Triflate | High | Good to Excellent | Highly reactive, comparable to or exceeding bromides. Can be prepared from the corresponding diol. |
Note: Yields are dependent on the specific coupling partners and reaction conditions.
Alternative N-Protecting Groups
The N-protecting group also plays a crucial role in the stability and reactivity of the pyrrole substrate. While the tert-butyloxycarbonyl (Boc) group is common, it can be unstable under certain Suzuki-Miyaura conditions.[2] The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a robust alternative that is stable under the reaction conditions.[2]
Table 2: Comparison of N-Protecting Groups for 2,5-Dibromopyrrole in Suzuki-Miyaura Coupling
| Reagent | N-Protecting Group | Stability in Suzuki Coupling | Deprotection |
| This compound | Boc | Can be labile, may lead to deprotection and side products. [2] | Acid-labile (e.g., TFA) |
| 2,5-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole | SEM | Stable under typical Suzuki conditions.[2] | Fluoride source (e.g., TBAF) or acid. |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A mixture of the N-protected 2,5-dihalopyrrole (1.0 equiv.), the corresponding boronic acid or boronic ester (2.2-3.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-4.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/water). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2][4]
Experimental Protocol 2: General Procedure for Stille Coupling
To a solution of the N-protected 2,5-dihalopyrrole (1.0 equiv.) and the organostannane reagent (2.2-2.5 equiv.) in an anhydrous solvent such as toluene or DMF, a palladium catalyst, for example Pd(PPh₃)₄ (0.05-0.1 equiv.), is added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from 80 °C to 120 °C. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and may be treated with a fluoride solution (e.g., KF) to remove tin byproducts. The mixture is then filtered, and the filtrate is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired coupled product.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A typical experimental workflow for a cross-coupling reaction.
Conclusion
While this compound remains a reliable and widely used reagent, a comprehensive understanding of its alternatives is crucial for optimizing synthetic strategies. The choice between diiodo-, dibromo-, and dichloro-pyrroles will depend on the desired reactivity, with the iodo- and triflate-derivatives offering higher reactivity, and the chloro-derivative requiring more forcing conditions. Furthermore, for reactions where the Boc group may be labile, the SEM-protected analogue provides a stable and effective alternative. The provided protocols and diagrams serve as a foundational guide for researchers to explore these alternatives in their pursuit of novel pyrrole-containing compounds.
References
Revolutionizing Reaction Analysis: A Comparative Guide to HPLC and Alternative Methods for Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
In the synthesis of complex molecules like tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, a crucial intermediate in the development of various pharmaceuticals and functional materials, meticulous monitoring of reaction progress is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose. This guide provides a comprehensive comparison of HPLC with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy for their specific needs.
The synthesis of halogenated pyrroles is a cornerstone in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The accurate analysis of reaction mixtures containing these compounds is critical for optimizing reaction conditions, ensuring product purity, and maximizing yield.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful technique for the analysis of this compound reaction mixtures, other methods such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer alternative or complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, speed, or structural elucidation of byproducts.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase on a plate. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Primary Use | Quantitative analysis of starting materials, intermediates, and products. Purity assessment. | Rapid, qualitative monitoring of reaction progress. Screening of reaction conditions. | Identification of volatile components, byproducts, and impurities. Quantitative analysis of volatile compounds. |
| Resolution | High | Low to moderate | Very high |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) | Very high (pg to fg range) |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per plate (multiple samples) | 20-60 minutes per sample |
| Cost | High initial investment, moderate running costs. | Very low | High initial investment, moderate to high running costs. |
| Sample Throughput | Moderate (automated systems available) | High | Low to moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and reliable results. Below are representative protocols for the analysis of a reaction mixture for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of similar pyrrole derivatives.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes. .
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 50% acetonitrile over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Thin Layer Chromatography (TLC)
TLC is a simple and effective method for rapid reaction monitoring.[3]
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally.
-
Sample Preparation: Spot a dilute solution of the reaction mixture onto the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm). Staining with a suitable agent (e.g., potassium permanganate) can also be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile byproducts.[4]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Sample Preparation: The reaction mixture may require derivatization to increase the volatility of the target compound. Alternatively, direct injection of a diluted and filtered sample may be possible if the compound is sufficiently thermally stable.
Logical Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for analyzing a reaction mixture using HPLC.
Caption: Workflow for HPLC analysis of reaction mixtures.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. hzdr.de [hzdr.de]
A Comparative Guide to the Mass Spectrometry Analysis of N-Boc-2,5-dibromopyrrole and Its Derivatives
For researchers, scientists, and drug development professionals working with N-Boc-2,5-dibromopyrrole, accurate and efficient analysis of starting materials, intermediates, and final products is paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative analytical methods for the characterization of N-Boc-2,5-dibromopyrrole and its common reaction products, such as those arising from Suzuki coupling reactions.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for the analysis of N-Boc-2,5-dibromopyrrole and its derivatives, offering high sensitivity and detailed structural information. The choice of ionization technique is critical and will dictate the nature of the resulting mass spectrum.
Expected Mass Spectrometry Data for N-Boc-2,5-dibromopyrrole:
| Ionization Mode | Technique | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Positive Ion | Electrospray Ionization (ESI) | 325.9/327.9/329.9 ([M+H]⁺) | 270.0/272.0/274.0 ([M-C₄H₉]⁺, loss of t-butyl group), 225.9/227.9/229.9 ([M-Boc]⁺), 170.0/172.0 ([M-Boc-Br]⁺) |
| Positive Ion | Electron Ionization (EI) | 324.9/326.9/328.9 (M⁺˙) | 268.9/270.9/272.9 ([M-C₄H₈]⁺˙, McLafferty rearrangement), 245.9/247.9 ([M-Br]⁺), 166.9 ([M-2Br]⁺), 57 ([C₄H₉]⁺) |
| Negative Ion | Electrospray Ionization (ESI) | 323.9/325.9/327.9 ([M-H]⁻) | 79/81 (Br⁻, characteristic isotopic pattern) |
Key Considerations for Mass Spectrometry Analysis:
-
Isotopic Pattern of Bromine: A key signature for brominated compounds is the characteristic isotopic pattern of bromine (79Br and 81Br are present in an approximate 1:1 ratio). This results in doublet peaks for singly brominated fragments and triplet peaks for doubly brominated fragments, aiding in the identification of bromine-containing ions.
-
N-Boc Group Fragmentation: The N-Boc protecting group is thermally labile and prone to fragmentation. Common fragmentation pathways include the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, or the loss of the entire t-butyl group (57 Da) or Boc group (101 Da).
-
Soft vs. Hard Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the analyte. Electron ionization (EI) is a "hard" ionization technique that induces more extensive fragmentation, providing a detailed fingerprint of the molecule that can be used for structural elucidation.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques to provide complementary information.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity, quantification, separation of isomers and reaction mixtures | High resolution, quantitative, non-destructive | Requires a chromophore for UV detection, less structural information than MS or NMR |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, stereochemistry, quantification (qNMR) | Unambiguous structure determination, non-destructive | Lower sensitivity than MS, can be complex for mixtures |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute 3D molecular structure | Definitive structural elucidation | Requires a suitable single crystal, which can be challenging to obtain |
Experimental Protocols
Mass Spectrometry
1. LC-MS/MS Analysis (ESI)
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ion Source: Electrospray ionization (ESI).
-
Scan Range: m/z 100-500.
-
MS/MS: Perform product ion scans on the protonated molecular ions of interest.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ion Source: Electrospray ionization (ESI).
-
Scan Range: m/z 50-200.
-
In-source Fragmentation: Apply a higher cone voltage to induce fragmentation and enhance the signal for Br⁻ (m/z 79/81).
-
2. GC-MS Analysis (EI)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Alternative Techniques
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrrole ring absorbs (e.g., 220-240 nm).
-
Quantification: Use of an internal or external standard for accurate quantification.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals for N-Boc-2,5-dibromopyrrole would include a singlet for the t-butyl group and a singlet for the two equivalent pyrrole protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and aid in the complete structural assignment of more complex products.
-
3. X-ray Crystallography
-
Crystal Growth:
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., hexane, ethyl acetate, dichloromethane, methanol) to find conditions that yield high-quality single crystals.
-
Techniques: Slow evaporation, vapor diffusion, or cooling of a saturated solution are common methods.
-
-
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
The resulting diffraction pattern is used to solve and refine the crystal structure, providing precise atomic coordinates.
-
Visualizations
Caption: General workflow for mass spectrometry analysis.
Caption: Suzuki coupling reaction pathway.
A Comparative Guide to Catalytic Systems for Functionalizing Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of prevalent palladium-catalyzed cross-coupling systems for the functionalization of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. The strategic modification of this pyrrole core is crucial for developing novel pharmaceutical agents and functional materials. We will compare Suzuki-Miyaura, Sonogashira, and Stille coupling reactions, focusing on catalyst systems, reaction conditions, and selectivity for mono- versus di-functionalization. The information is compiled from studies on the target molecule and closely related dibromoheterocyclic systems.
Introduction to Functionalization Pathways
This compound is a versatile substrate for creating diverse molecular architectures. The two bromine atoms serve as handles for introducing aryl, alkynyl, and other organic moieties through various cross-coupling reactions. The N-Boc protecting group enhances solubility and stability but can be readily removed post-functionalization. Key catalytic pathways include Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Sonogashira coupling for introducing alkynyl groups, and Stille coupling for coupling with organostannanes. Selective functionalization at one or both bromine sites is often a key challenge, controllable by modulating reaction stoichiometry and conditions.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems. Data has been aggregated from studies on the target substrate or analogous dibromoheterocycles to provide a comparative framework.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C(sp²)–C(sp²) bond formation. Selectivity for mono- versus di-arylation on dibromo-substrates can be effectively controlled by adjusting the stoichiometry of the boronic acid coupling partner. Using approximately one equivalent of boronic acid favors mono-arylation, while an excess (>2 equivalents) drives the reaction towards the di-substituted product.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner (equiv.) | Product | Yield (%) | Citation |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 12-24 | Arylboronic acid (1.1) | Mono-aryl | 45-63 | [1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 12-24 | Arylboronic acid (2.2) | Di-aryl | 50-85 | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | Phenylboronic acid (1.5) | Mono-aryl (on bromopyrrole) | 85 | [2] |
| PdCl₂(dppf) | K₂CO₃ | DME | Reflux | 12 | N-Boc-2-pyrroleboronic acid (2.0) | Mono-aryl (on bromoindazole) | 70-92 | [3] |
Table 2: Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne functionalities. Both copper-cocatalyzed and copper-free systems are effective. Modern catalysts enable these reactions to proceed under mild, room-temperature conditions.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Citation |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | 0.5-2 | Aryl-alkyne | up to 97 | [4] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / DIPA | THF / DMF | RT - 80 | 12-24 | Aryl-alkyne | (Not specified) | [5] |
| Pd(OAc)₂ / DPEPhos | None | Cs₂CO₃ | DMSO | 80 | 12 | Alkynyl imine | up to 96 | [6] |
Table 3: Stille Coupling
While highly effective and tolerant of many functional groups, the Stille coupling's utility is hampered by the toxicity of the organotin reagents and byproducts. Modern protocols focus on using catalytic amounts of tin to mitigate these issues.
| Catalyst System | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Citation |
| Pd(PPh₃)₄ | - | LiCl | Toluene | 80-110 | 12-24 | Biaryl | (Not specified) | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | Room Temp | 12 | Biaryl | (Good yields) | [8] |
| PdCl₂(PPh₃)₂ | (2-furyl)₃P | KF (aq) | Et₂O | 37 | 11 | 1,3-Diene | (Good yields) |
Experimental Workflow and Protocols
A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. It emphasizes the importance of an inert atmosphere to protect the catalyst from deactivation.
Representative Experimental Protocols
The following protocols are generalized procedures based on established methods for similar substrates. Optimization for this compound may be required.
1. Protocol for Selective Mono-Arylation via Suzuki-Miyaura Coupling (Adapted from[1])
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and triphenylphosphine (PPh₃, 0.08 equiv.).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Reaction: Add degassed 95% ethanol via syringe. Heat the reaction mixture to reflux and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Note: For di-arylation, increase the amount of arylboronic acid to 2.2-2.5 equivalents.
2. Protocol for Copper-Free Sonogashira Coupling (Adapted from[4])
-
Setup: To an oven-dried vial, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 equiv.).
-
Inerting: Seal the vial, then evacuate and backfill with argon gas three times.
-
Reaction: Add anhydrous dimethyl sulfoxide (DMSO) followed by 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv.) via syringe. Stir the mixture at room temperature for 2-18 hours.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
3. Protocol for Stille Coupling (Adapted from[7][8])
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a phosphine ligand (e.g., P(t-Bu)₃, 0.08 equiv.) to an oven-dried flask.
-
Inerting & Reagents: Remove the flask from the glovebox, and under an inert atmosphere, add this compound (1.0 equiv.), the organostannane (1.2 equiv.), and an additive if required (e.g., CsF, 2.0 equiv.).
-
Reaction: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. Stir the reaction at the desired temperature (room temperature to 110 °C) for 12-24 hours.
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Catalytic Cycle Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. This fundamental mechanism is shared across many palladium-catalyzed cross-coupling reactions.
This guide demonstrates that this compound can be functionalized using a variety of robust catalytic systems. The choice of method will depend on the desired substituent, with Suzuki-Miyaura being highly versatile for aryl groups and Sonogashira for alkynes. Careful control of stoichiometry is critical for achieving selective mono-functionalization. Researchers should use the provided protocols as a starting point for optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Exploring the Biological Potential of Pyrrole Derivatives Synthesized from Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Researchers in drug discovery are increasingly turning their attention to synthetic compounds derived from Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. This versatile starting material provides a scaffold for creating a diverse range of pyrrole derivatives with significant potential in anticancer and antimicrobial applications. Through synthetic modifications, primarily at the 2 and 5 positions of the pyrrole ring, scientists have developed novel compounds exhibiting potent biological activities. This guide provides a comparative overview of these compounds, supported by experimental data and detailed protocols.
Anticancer Activity: A Comparative Analysis
A key area of investigation for these novel pyrrole derivatives has been their efficacy as anticancer agents. Studies have demonstrated that the introduction of various aryl groups at the 2 and 5 positions of the pyrrole ring via Suzuki coupling reactions can lead to compounds with significant cytotoxic effects against various cancer cell lines.
Below is a summary of the anticancer activity of representative compounds synthesized from this compound. The data, presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlights the structure-activity relationship and the impact of different substituents on cytotoxicity.
| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) |
| PYR-1 | Phenyl | Phenyl | HeLa (Cervical) | 15.2[1] |
| HepG2 (Liver) | 29.1[1] | |||
| MCF-7 (Breast) | 18.3[1] | |||
| PYR-2 | 4-Methoxyphenyl | 4-Methoxyphenyl | Tmolt4 (Leukemia) | Potent[2] |
| PYR-3 | Thiophen-2-yl | Thiophen-2-yl | Not Specified | Moderate |
It is important to note that while some pyrrole derivatives have shown potent anticancer activity, their selectivity for cancer cells over normal cells is a critical aspect of ongoing research.[2][3] For instance, certain trisubstituted pyrroles have demonstrated selective toxicity against solid tumors like colon and glioma cell lines.[2]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
In addition to their anticancer properties, derivatives of this compound have emerged as promising antimicrobial agents. The structural modifications of the pyrrole core have yielded compounds with notable activity against a range of bacteria and fungi.
The following table summarizes the antimicrobial activity of selected compounds, with minimum inhibitory concentration (MIC) values indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substituent at C2 & C5 | Target Microorganism | MIC (µg/mL) |
| PYR-A | Di-aryl substitution | Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | >12.5 | ||
| PYR-B | Fused heterocyclic rings | Candida albicans | 22 (Zone of Inhibition in mm)[1] |
| PYR-C | Varied aryl groups | Mycobacterium tuberculosis | 0.7 |
The data suggests that these pyrrole derivatives are particularly effective against Gram-positive bacteria and certain fungal strains. Further structure-activity relationship studies are crucial to optimize their antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are essential.
Synthesis of 2,5-Diarylpyrroles via Suzuki Coupling
A general procedure for the synthesis of 2,5-diarylpyrroles from this compound involves a palladium-catalyzed Suzuki cross-coupling reaction.
-
Reaction Setup: A mixture of this compound (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (3 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed with brine, and dried over a drying agent like sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield the desired 2,5-diarylpyrrole.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. The viable cells metabolize the MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological activity of these pyrrole derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, in cancer, some pyrrole compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
Below are graphical representations of a generalized experimental workflow for the synthesis and biological evaluation of these compounds, as well as a simplified signaling pathway that may be targeted by these anticancer agents.
Caption: Experimental workflow for the synthesis and biological evaluation of 2,5-diarylpyrrole derivatives.
Caption: Potential mechanism of action for anticancer pyrrole derivatives targeting a kinase signaling pathway.
References
The Strategic Synthesis of 2,5-Dibromopyrrole: A Cost-Effectiveness Analysis of N-Protection Strategies
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2,5-Dibromopyrrole is a valuable building block in the synthesis of various biologically active molecules. However, its direct synthesis is often complicated by the reactivity of the pyrrole ring, necessitating the use of a nitrogen-protecting group. This guide provides a comparative analysis of the cost-effectiveness of using tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate as a precursor to 2,5-dibromopyrrole, weighing it against alternative N-protected strategies.
This analysis considers the overall cost, encompassing not only the price of starting materials and reagents but also factoring in reaction yields, times, and the complexity of both the protection and deprotection steps. We will explore the use of the tert-butoxycarbonyl (Boc) group and compare it with two common alternatives: the triisopropylsilyl (TIPS) and the tosyl (Ts) groups.
Executive Summary
The use of this compound offers a balanced approach to the synthesis of 2,5-dibromopyrrole, demonstrating good yields and relatively mild deprotection conditions. While the initial cost of N-Boc-pyrrole may be higher than that of unprotected pyrrole, the subsequent bromination proceeds with high selectivity, minimizing the formation of polybrominated byproducts and simplifying purification. Alternative protecting groups, such as TIPS and tosyl, present their own advantages and disadvantages in terms of cost, stability, and ease of removal, making the optimal choice dependent on the specific synthetic context and available resources.
Comparative Analysis of N-Protecting Groups for 2,5-Dibromopyrrole Synthesis
The synthesis of 2,5-dibromopyrrole typically involves a two-step process: N-protection of the pyrrole ring followed by electrophilic bromination. The choice of the N-protecting group is critical as it influences the reactivity of the pyrrole ring and the conditions required for its eventual removal.
tert-Butoxycarbonyl (Boc) Group: The Balanced Approach
The Boc group is a widely used protecting group in organic synthesis due to its general stability in neutral and basic conditions and its facile removal under acidic conditions.
Synthesis Pathway:
Synthesis of this compound
Bromination: The bromination of N-Boc-pyrrole can be achieved using various brominating agents. The choice of agent impacts the reaction conditions, yield, and overall cost.
| Brominating Agent | Typical Conditions | Reported Yield |
| N-Bromosuccinimide (NBS) | THF, -78 °C to rt | ~80-95% |
| Dibromoisocyanuric Acid | CH2Cl2, rt | High |
| Elemental Bromine (Br2) | CCl4 or CH2Cl2, 0 °C | ~70-85% |
Deprotection: The Boc group is typically removed under acidic conditions.
| Reagent | Typical Conditions | Reported Yield |
| Trifluoroacetic Acid (TFA) | CH2Cl2, rt | High |
| Hydrochloric Acid (HCl) | Dioxane or Ether, rt | High |
Triisopropylsilyl (TIPS) Group: A Readily Cleavable Alternative
The TIPS group is a bulky silyl ether that offers good stability and can be removed under milder conditions than the Boc group, often using a fluoride source.
Synthesis Pathway:
Synthesis and Deprotection of 1-(Triisopropylsilyl)-2,5-dibromopyrrole
Tosyl (Ts) Group: Robust Protection for Harsh Conditions
The tosyl group is a robust protecting group that is stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments. However, its removal often requires harsh reductive conditions.
Synthesis Pathway:
Synthesis and Deprotection of 1-Tosyl-2,5-dibromopyrrole
Cost-Effectiveness Comparison
To provide a quantitative comparison, the following table summarizes the approximate costs of the necessary starting materials and reagents. Prices are based on currently available online catalog data and are subject to change.
| Reagent | Protecting Group | Approximate Price (USD) | Quantity |
| Starting Materials | |||
| N-Boc-pyrrole | Boc | $24 | 10g[1] |
| 1-(Triisopropylsilyl)pyrrole | TIPS | - | - |
| Pyrrole | TIPS, Tosyl | - | - |
| Protection Reagents | |||
| Triisopropylsilyl chloride | TIPS | $22.40 | 25g[2] |
| Tosyl chloride | Tosyl | $14 | 25g[3] |
| Brominating Agents | |||
| N-Bromosuccinimide (NBS) | All | $20 | 100g[4] |
| Dibromoisocyanuric acid | All | $264 | 25g |
| Elemental Bromine (Br2) | All | $48.65 | 25g[5] |
| Final Protected Products | |||
| This compound | Boc | - | - |
From a reagent cost perspective, the tosyl protection route appears to be the most economical for the protection step itself. For bromination, NBS is a cost-effective and commonly used reagent. While elemental bromine is also relatively inexpensive, it can be more hazardous to handle. Dibromoisocyanuric acid is a more expensive option.
Experimental Protocols
General Procedure for the Bromination of N-Boc-pyrrole with NBS
-
Dissolve N-Boc-pyrrole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of N-bromosuccinimide (2.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Deprotection of this compound
-
Dissolve the Boc-protected 2,5-dibromopyrrole in a suitable solvent such as dichloromethane (CH2Cl2).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting 2,5-dibromopyrrole can be further purified if necessary.[6][7]
Conclusion and Recommendations
The choice of N-protecting group for the synthesis of 2,5-dibromopyrrole is a critical decision that impacts the overall efficiency and cost-effectiveness of the synthetic route.
-
This compound stands out as a versatile and practical intermediate. The Boc group provides a good balance of stability and ease of removal under relatively mild acidic conditions. The bromination of N-Boc-pyrrole proceeds in high yield, and the starting material is commercially available, simplifying the initial steps of the synthesis.
-
The TIPS protecting group offers the advantage of milder deprotection conditions, which can be beneficial when acid-sensitive functional groups are present in the molecule. However, the cost and availability of 1-(triisopropylsilyl)pyrrole should be considered.
-
The tosyl protecting group is the most robust and is suitable for syntheses that require harsh reaction conditions. While the starting materials for protection are inexpensive, the harsh conditions required for deprotection may limit its applicability for complex molecules with sensitive functionalities.
For general applications where moderate acidity for deprotection is tolerated, the Boc protection strategy offers a reliable and cost-effective route to 2,5-dibromopyrrole. The high yields of the bromination step and the straightforward deprotection protocol make it an attractive choice for many synthetic applications in research and drug development. However, for substrates with specific sensitivities, the TIPS or tosyl groups may prove to be more suitable alternatives. Researchers should carefully consider the stability of their specific substrates to the deprotection conditions associated with each protecting group before selecting a synthetic strategy.
References
- 1. N-Boc-Pyrrole [oakwoodchemical.com]
- 2. Triisopropylsilyl chloride price,buy Triisopropylsilyl chloride - chemicalbook [m.chemicalbook.com]
- 3. Tosyl chloride price,buy Tosyl chloride - chemicalbook [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Bromine liquid, 99.8% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (CAS No. 117657-38-2). As a specific Safety Data Sheet (SDS) for this compound could not be located, the following procedures are based on guidelines for the disposal of halogenated organic compounds and information from SDSs of structurally similar chemicals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). Given the nature of brominated organic compounds, this substance should be handled with care to avoid inhalation, skin contact, and eye contact.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the halogenated compound. |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes or dust particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a fume hood. | To avoid inhalation of any potential vapors or dust. |
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.
Waste Segregation and Collection
Proper segregation of chemical waste is critical for safety and compliant disposal. This compound is classified as a halogenated organic waste .
Waste Collection Protocol:
-
Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all contents, including "this compound" and any solvents used.
-
Segregation:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic or basic waste.
-
DO NOT mix with oxidizers or reactive chemicals.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
Disposal Procedure
The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Container Management:
-
Ensure the waste container is securely sealed.
-
Double-check that the label is accurate and complete.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the halogenated organic waste.
-
Provide them with a detailed inventory of the waste container.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Retain copies of all waste manifests and disposal documentation provided by the EHS or the waste disposal company.
-
Emergency Procedures
In case of accidental exposure or a large spill, follow these emergency protocols:
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Large Spill | Evacuate the area. Ventilate the space. Wear appropriate PPE and contain the spill using an inert absorbent material. Contact your EHS department for assistance with cleanup and disposal. |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Essential Safety and Operational Guide for Handling Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
This guide provides critical safety and logistical information for the handling of Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate. The procedural guidance is based on established best practices for managing chemically similar compounds and is intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Equipment | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[1] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against splashes.[1] |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2][3] |
Experimental Protocol: Safe Handling and Disposal
Adherence to proper handling, storage, and disposal protocols is essential for maintaining the chemical integrity of this compound and ensuring a safe research environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly sealed state in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing and reducing agents.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling and Use
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn. Prepare the work area within a certified chemical fume hood.
-
Aliquotting: When transferring the compound, use appropriate tools such as a spatula or powder funnel to minimize dust generation. Avoid creating aerosols.[2][3]
-
Spill Prevention: Keep containers closed when not in use.[5] Work in a clutter-free area to minimize the risk of accidental spills.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][3][4][6]
Disposal Plan
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.
-
Unused Compound: Dispose of any unused or waste compound in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4][6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing and wash it before reuse.[2][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable container for disposal.[1] Ensure adequate ventilation.
Workflow for Safe Handling
The following diagram outlines the procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
